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  • Product: (3-methylphenyl) carbamate
  • CAS: 33222-69-4

Core Science & Biosynthesis

Foundational

Mechanistic & Kinetic Characterization of Acetylcholinesterase Inhibition by (3-Methylphenyl) Carbamate Scaffolds

Executive Summary This technical guide provides a rigorous analysis of the inhibition mechanism of (3-methylphenyl) carbamate derivatives (structurally analogous to Metolcarb/Tsumacide) on acetylcholinesterase (AChE). Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the inhibition mechanism of (3-methylphenyl) carbamate derivatives (structurally analogous to Metolcarb/Tsumacide) on acetylcholinesterase (AChE). Unlike simple competitive inhibitors, these compounds function as pseudo-irreversible inhibitors. They act by carbamylating the active site serine, creating a covalent enzyme-inhibitor complex that hydrolyzes significantly slower than the physiological acetylated intermediate. This guide details the molecular mechanism, kinetic modeling, and validated experimental protocols for characterizing this inhibition.

Molecular Mechanism of Action

The core mechanism of (3-methylphenyl) carbamate is defined by its interaction with the catalytic triad (Ser203, His447, Glu334 in Torpedo numbering; Ser200 in mammalian systems) at the bottom of the active site gorge.

The Reaction Coordinate

The inhibition proceeds via a covalent modification of the active site Serine.

  • Michaelis Complex Formation (

    
    ):  The carbamate enters the active site gorge. The aromatic ring of the (3-methylphenyl) moiety engages in 
    
    
    
    stacking interactions with Trp86 (choline binding site), orienting the carbonyl carbon towards the nucleophilic Serine.
  • Nucleophilic Attack (

    
    ):  The hydroxyl group of Ser203, activated by the His447-Glu334 proton relay, attacks the carbonyl carbon of the carbamate.
    
  • Transition State: A tetrahedral intermediate is formed, stabilized by the oxyanion hole (Gly118, Gly119, Ala204).

  • Leaving Group Expulsion: The C-O bond cleaves, releasing 3-methylphenol (m-cresol) as the leaving group. This is a critical distinction from organophosphates, where the leaving group is often a fluoride or thiol.

  • Carbamylated Enzyme (

    
    ):  The enzyme is now covalently modified. The carbamyl moiety blocks the entry of acetylcholine.
    
  • Slow Decarbamylation (

    
    ):  Water slowly attacks the carbamyl-enzyme bond. This rate (
    
    
    
    ) is minutes to hours, compared to milliseconds for the acetylated enzyme, effectively sequestering the enzyme.
Visualization of the Pathway

AChE_Mechanism Enzyme Free AChE (Active Serine) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (Kd) Inhibitor (3-methylphenyl) carbamate Inhibitor->Complex Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Nucleophilic Attack Carbamylated Carbamylated AChE (Inactive) Tetrahedral->Carbamylated k2 (Carbamylation) Product Leaving Group (3-methylphenol) Tetrahedral->Product Regenerated Regenerated AChE Carbamylated->Regenerated k3 (Slow Hydrolysis) (t1/2 ~ 30-60 min) Regenerated->Enzyme Recycle

Figure 1: Reaction coordinate of pseudo-irreversible inhibition. Note the rate-limiting step (


) which defines the duration of action.

Kinetic Profile & Mathematical Modeling

To accurately characterize (3-methylphenyl) carbamate, one cannot rely on standard Michaelis-Menten kinetics (


 is time-dependent). The interaction follows the slow-binding  kinetic model.
Kinetic Scheme


Where:

  • 
     (Dissociation constant of the initial complex)
    
  • 
     = Carbamylation rate constant (unimolecular)
    
  • 
     = Decarbamylation rate constant (regeneration)
    
  • 
     (bimolecular rate constant) = 
    
    
    
Key Kinetic Parameters

Researchers must determine the following constants to validate potency:

ParameterSymbolTypical Range (Carbamates)Significance
Bimolecular Rate Constant


Overall potency efficiency. Higher is more potent.
Carbamylation Rate


Speed of covalent bond formation.
Decarbamylation Rate


Rate of enzyme recovery. Determines duration of toxicity.
Dissociation Constant


Affinity of the initial non-covalent binding.
Time-Dependent Inhibition Equation

When measuring activity, the observed pseudo-first-order rate constant (


) varies with inhibitor concentration 

:


Experimental Note: A plot of


 vs. 

will be hyperbolic. If

, the relationship becomes linear, and the slope represents

.

Experimental Validation Protocol (Optimized Ellman's Assay)

Standard Ellman's assays often fail to capture the kinetics of carbamates because they do not account for the pre-incubation time required for carbamylation. The following protocol includes a pre-incubation step to measure time-dependency.

Reagents & Preparation
  • Buffer: 0.1 M Potassium Phosphate, pH 7.4 (Physiological pH is preferred over pH 8.0 to minimize spontaneous hydrolysis of the carbamate).

  • Substrate: Acetylthiocholine iodide (ATCh), 10 mM stock.

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 10 mM stock in buffer containing 15 mM sodium bicarbonate.

  • Enzyme: Recombinant Human AChE (hAChE) or Electric Eel AChE (eeAChE).

  • Inhibitor: (3-methylphenyl) carbamate dissolved in DMSO (Final DMSO < 1%).

Workflow Diagram

Assay_Protocol Prep 1. Preparation Dilute Enzyme in Buffer (pH 7.4) Prepare Inhibitor Series PreInc 2. Pre-Incubation (Critical) Mix Enzyme + Inhibitor Incubate 0, 5, 10, 20, 30 min Prep->PreInc Substrate 3. Substrate Addition Add DTNB + ATCh simultaneously PreInc->Substrate Measure 4. Kinetic Measurement Read Absorbance @ 412nm (Continuous read for 5 min) Substrate->Measure Analysis 5. Data Analysis Calculate slope (velocity) Plot % Activity vs Pre-incubation Time Measure->Analysis

Figure 2: Optimized Ellman's workflow for slow-binding inhibitors.

Step-by-Step Methodology
  • Baseline Establishment: Determine the

    
     of ATCh for your specific enzyme batch before testing inhibitors.
    
  • Pre-Incubation (The Variable):

    • In a 96-well plate, add

      
       Buffer.
      
    • Add

      
       Enzyme solution.
      
    • Add

      
       Inhibitor (various concentrations).
      
    • Crucial: Incubate for varying times (

      
       min) at 25°C.
      
  • Reaction Initiation:

    • Add

      
       DTNB/ATCh mixture.[1] Final concentration should be near 
      
      
      
      (typically 0.5 mM).
  • Detection:

    • Monitor absorbance at 412 nm immediately.

    • Record for 5 minutes to obtain the initial velocity (

      
      ).
      
  • Control: Run a "No Enzyme" blank to subtract spontaneous ATCh hydrolysis.

Data Interpretation
  • Reversibility Check: To confirm carbamylation vs. irreversible phosphorylation, perform a dilution assay . Incubate enzyme + inhibitor (100x

    
    ) for 30 min, then dilute 100-fold into substrate solution.
    
    • Result: If activity recovers slowly over time, it is a carbamate (pseudo-irreversible). If activity remains zero, it is likely an organophosphate contaminant or irreversible binder.

Translational Implications

Toxicity vs. Therapeutics

The (3-methylphenyl) carbamate scaffold is historically associated with insecticides (Metolcarb). However, the reversibility profile (


) dictates its safety.
  • Pesticides: Designed for low

    
     (slow recovery) in insects but faster metabolism in mammals.
    
  • Therapeutics (Alzheimer's): Compounds like Rivastigmine use a similar carbamate mechanism. The goal is a "Goldilocks"

    
    —slow enough to provide once-daily inhibition, but fast enough to prevent cumulative toxicity (Cholinergic Crisis).
    
Structural Modification Strategy

To optimize this scaffold for drug development:

  • N-Substitution: Changing the N-methyl to N-ethyl or N-phenyl drastically alters steric fit and carbamylation rate (

    
    ).
    
  • Ring Substitution: Adding electron-donating groups to the phenyl ring can stabilize the leaving group (m-cresol), potentially accelerating

    
     but also altering 
    
    
    
    .

References

  • Colovic, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. Link

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology, 7(2), 88-95. Link

  • Pohanka, M. (2011).[2] Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2631–2640. Link

  • Rosenberry, T. L., et al. (2005). Analysis of the reaction of carbachol with acetylcholinesterase with thioflavin T as a coupled fluorescence reporter.[3] Biochemistry, 44(49), 16301–16309. Link

  • PubChem. (n.d.). Metolcarb (3-methylphenyl N-methylcarbamate) Compound Summary. National Library of Medicine. Link

Sources

Exploratory

Environmental Fate and Half-Life of m-Tolyl Carbamate Pesticides: A Mechanistic Review

Topic: Environmental Fate and Half-Life of m-Tolyl Carbamate Pesticides Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The m-tolyl carbamate cla...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Environmental Fate and Half-Life of m-Tolyl Carbamate Pesticides Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The m-tolyl carbamate class, typified by Metolcarb (MTMC; 3-methylphenyl methylcarbamate) , represents a critical group of acetylcholinesterase-inhibiting insecticides used extensively in rice and fruit cultivation. While effective against planthoppers and leafhoppers, their environmental persistence is a subject of rigorous scrutiny due to high aqueous solubility and mobility.

This technical guide provides a definitive analysis of the abiotic and biotic degradation pathways of Metolcarb. Unlike organochlorines, m-tolyl carbamates are generally non-persistent, with half-lives governed strictly by pH-dependent hydrolysis and microbial metabolism. However, their low soil adsorption coefficient (


) presents a validated risk for groundwater leaching in acidic, organic-poor soils where degradation is retarded.
Physicochemical Profile & Environmental Partitioning

The environmental fate of Metolcarb is dictated by its high polarity and hydrolytic instability.

Table 1: Physicochemical Properties of Metolcarb (MTMC)

ParameterValueEnvironmental Implication
Molecular Structure 3-methylphenyl N-methylcarbamateCarbamate ester linkage is the primary degradation site.
Molecular Weight 165.19 g/mol Moderate mobility.
Water Solubility ~2,600 mg/L (20°C)High potential for dissolved-phase transport (runoff).
Log

1.7Low bioaccumulation potential; high hydrophilicity.

~60 mL/gHigh Mobility. Weak sorption to soil organic matter.
Vapor Pressure 145 mPa (20°C)Moderate volatility; potential for short-range atmospheric transport.
Henry’s Law Constant

Pa·m³/mol
Volatilization from water bodies is negligible.
Abiotic Degradation Mechanisms
3.1 Hydrolysis (The Dominant Pathway)

Hydrolysis is the rate-limiting step for Metolcarb dissipation in aquatic systems. The reaction is base-catalyzed, involving nucleophilic attack by hydroxide ions on the carbonyl carbon of the carbamate ester.

  • Acidic Conditions (pH < 6): Metolcarb is hydrolytically stable.[1][2] The carbamate linkage resists acid-catalyzed cleavage, leading to persistence in acidic peat or forest soils.

  • Neutral Conditions (pH 7): Degradation is moderate, with a half-life (

    
    ) of approximately 25 days .
    
  • Alkaline Conditions (pH > 8): Degradation is rapid.[2] At pH 9, the half-life drops to < 6 hours , driven by the abundance of

    
     ions.
    

Reaction Stoichiometry:



3.2 Photolysis

While hydrolysis dominates, direct photolysis contributes to degradation in clear surface waters. Metolcarb absorbs UV radiation, leading to photo-oxidation. The primary photoproduct remains m-cresol, often accompanied by ring-hydroxylated isomers.

  • Atmospheric Photolysis: Vapor-phase Metolcarb reacts with photochemically produced hydroxyl radicals with a calculated

    
     of ~1.8 days .[1]
    
Biotic Degradation & Metabolism[3]

In soil environments, microbial metabolism accelerates breakdown, particularly in aerobic conditions. Soil bacteria (e.g., Pseudomonas spp., Sphingomonas spp.) utilize the methylcarbamate moiety as a carbon and nitrogen source.

Key Metabolic Steps:

  • Hydrolysis: Enzymatic cleavage (carbamate hydrolases) yields m-cresol.

  • Ring Cleavage: m-Cresol is oxygenated to 3-methylcatechol.

  • Mineralization: meta- or ortho-cleavage of the catechol ring leads to intermediates entering the TCA cycle (e.g., pyruvate, acetaldehyde).

Visualization: Degradation Pathways

The following diagram illustrates the integrated abiotic and biotic pathways.

Metolcarb_Degradation MTMC Metolcarb (MTMC) (Parent) Hydrolysis Hydrolysis (pH > 7) MTMC->Hydrolysis Photo Photolysis (UV) MTMC->Photo mCresol m-Cresol (Primary Metabolite) Hydrolysis->mCresol Methylamine Methylamine Hydrolysis->Methylamine CO2 CO2 Hydrolysis->CO2 Photo->mCresol Major Product Microbial Microbial Oxidation (Soil Bacteria) mCresol->Microbial mCatechol 3-Methylcatechol Microbial->mCatechol RingCleavage Ring Cleavage Products (Pyruvate/Acetaldehyde) mCatechol->RingCleavage Ortho/Meta Cleavage

Figure 1: Integrated degradation pathway of Metolcarb showing parallel abiotic hydrolysis and biotic oxidation steps.

Half-Life Summary ( )

The persistence of Metolcarb is highly variable, dependent on soil pH and microbial activity.

Table 2: Half-Life Values in Various Environmental Compartments

CompartmentConditionHalf-Life (

)
MechanismReference
Water pH 9 (Alkaline)2.8 – 6.0 hoursHydrolysis[HSDB, 2015]
Water pH 7 (Neutral)~25 daysHydrolysis[Mill et al., 1987]
Soil Aerobic, Silt Loam (pH 6.8)3.8 daysBiodegradation[Pussemier et al., 1989]
Soil Aerobic, Peat (pH 5.9)55 daysBiodegradation (Slow)[Pussemier et al., 1989]
Soil Anaerobic> 60 daysReduced Microbial Activity[General Carbamate Kinetics]
Air Hydroxyl Radical Reaction1.8 daysPhoto-oxidation[Meylan & Howard, 1993]

Technical Insight: The wide range in soil half-lives (3.8 to 55 days) underscores the critical role of soil pH. In acidic peat soils, the suppression of both chemical hydrolysis and bacterial activity leads to extended persistence, increasing the risk of leaching given the low


.
Experimental Protocols for Fate Assessment

To validate these values in a new formulation or soil type, the following standardized protocols are recommended.

Protocol A: Aerobic Soil Metabolism (Based on OECD 307)

This protocol determines the degradation rate and metabolite formation in soil.[3]

Workflow Diagram:

OECD_307_Workflow Start Soil Collection & Sieving (2mm) Acclimatize Acclimatize (7 days, 20°C, Dark) Start->Acclimatize Dose Dose with 14C-Metolcarb Acclimatize->Dose Incubate Incubate (Flow-through System) Dose->Incubate Sample Sampling Points (0, 1, 3, 7, 14, 30, 60, 90 days) Incubate->Sample Periodic Extract Extraction (Acetonitrile/Water) Sample->Extract Analyze Analysis (LSC & HPLC-RAD) Extract->Analyze

Figure 2: Workflow for OECD 307 Aerobic Soil Metabolism study using radiolabeled Metolcarb.

Step-by-Step Methodology:

  • Soil Preparation: Collect fresh soil (sandy loam, clay loam, silt loam). Sieve (2 mm) and adjust moisture to 40-50% maximum water holding capacity (MWHC).

  • Acclimatization: Store soil in the dark at 20°C ± 2°C for 7 days to stabilize microbial activity.

  • Dosing: Apply

    
    C-labeled Metolcarb to soil aliquots (typically 100g dry weight) at the maximum field application rate.
    
  • Incubation: Connect flasks to a flow-through system with traps for volatile organics (PUF) and

    
     (KOH). Maintain darkness and temperature.
    
  • Sampling: Sacrifice vessels at intervals (e.g., Days 0, 1, 3, 7, 14, 30, 60, 90).

  • Extraction: Extract soil with acetonitrile:water (80:20 v/v).

  • Analysis:

    • LSC (Liquid Scintillation Counting): Quantify total radioactivity in extracts and non-extractable residues (combustion).

    • HPLC-RAD: Identify parent compound and metabolites (m-cresol) by comparing retention times with standards.

  • Calculation: Plot ln(Concentration) vs. Time to determine first-order rate constant (

    
    ) and half-life (
    
    
    
    ).
Protocol B: Hydrolysis as a Function of pH (Based on OECD 111)
  • Buffer Preparation: Prepare sterile buffer solutions at pH 4, 7, and 9.

  • Dosing: Spike buffers with Metolcarb (below water solubility limit, e.g., 10 mg/L) to avoid precipitation.

  • Incubation: Maintain at constant temperatures (e.g., 20°C, 30°C, 50°C) in the dark.

  • Sampling: Aliquot at defined intervals.

  • Analysis: Direct injection into HPLC-UV (210-254 nm) or LC-MS/MS for metabolite confirmation.

References
  • HSDB (Hazardous Substances Data Bank). (2015). Metolcarb: Environmental Fate & Exposure. National Library of Medicine.[2] Link

  • Meylan, W. M., & Howard, P. H. (1993).[1] Computer estimation of the atmospheric gas-phase reaction rate of organic compounds with hydroxyl radicals and ozone. Chemosphere, 26(12), 2293-2299.[1] Link

  • Mill, T., et al. (1987).[1] Environmental Fate and Exposure Studies: Development of a PC-SAR for Hydrolysis. EPA Contract No. 68-02-4254.[1] SRI International.[1]

  • Pussemier, L., et al. (1989). Influence of soil properties on the degradation of some carbamate insecticides. Journal of Environmental Science and Health, Part B, 24(2), 117-129. Link

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals. Link

  • Roberts, T. R., & Hutson, D. H. (1999). Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides. Royal Society of Chemistry.

Sources

Foundational

The Toxicology Profile and LD50 of (3-Methylphenyl) Carbamate in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction (3-Methylphenyl) carbamate, also known as metolcarb, is a carbamate insecticide once used in agriculture for the control of various insect pest...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylphenyl) carbamate, also known as metolcarb, is a carbamate insecticide once used in agriculture for the control of various insect pests, particularly in rice cultivation. As a member of the carbamate class of pesticides, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals. Understanding the toxicological profile of metolcarb is crucial for assessing its potential risks to mammalian health and for the development of safety guidelines and therapeutic interventions in cases of exposure. This technical guide provides a comprehensive overview of the toxicology of metolcarb in mammals, with a focus on its mechanism of action, acute toxicity and LD50 values, metabolism, genotoxicity, and the principles of clinical management of poisoning.

Mechanism of Action: Reversible Acetylcholinesterase Inhibition

The primary mechanism of toxicity for metolcarb, like other carbamate insecticides, is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve impulse at cholinergic synapses.

Metolcarb acts as a competitive inhibitor of AChE.[2] The carbamate moiety of the metolcarb molecule binds to the serine hydroxyl group in the active site of the AChE enzyme, forming a carbamylated enzyme complex. This carbamylation prevents ACh from binding to the enzyme and being hydrolyzed. The accumulation of ACh at the nerve endings leads to a state of excessive stimulation of cholinergic receptors, resulting in a cholinergic crisis that manifests as the clinical signs of poisoning.[3]

A key distinction between carbamate and organophosphate insecticides is the nature of their binding to AChE. The carbamylated enzyme formed by metolcarb is relatively unstable and undergoes spontaneous hydrolysis, regenerating the active enzyme. This reversible inhibition contrasts with the more stable, phosphorylated enzyme formed by organophosphates, which often requires de novo synthesis of AChE for recovery. The reversible nature of carbamate binding generally leads to a shorter duration of toxic effects compared to organophosphates.

Caption: Mechanism of Acetylcholinesterase Inhibition by Metolcarb.

Acute Toxicity and LD50

The acute toxicity of metolcarb in mammals is primarily due to its potent inhibition of acetylcholinesterase, leading to a rapid onset of cholinergic symptoms. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance and represents the dose required to kill 50% of a tested population. The LD50 of metolcarb varies depending on the species and the route of administration.

SpeciesRoute of AdministrationLD50/LC50 ValueReference
RatOral268 mg/kg[2][4]
RatOral (male)580 mg/kg[5]
RatDermal896 mg/kg[2][4]
RatDermal>2,000 mg/kg[5]
RatInhalationLC50: 475 mg/m³[2][6]
MouseOral109 mg/kg[2]
MouseDermal6 mg/kg[2]
RabbitDermal>6000 mg/kg[1]
HumanInhalation (TCLo)3400 mcg/m³[2]

TCLo: Lowest published toxic concentration.

These values indicate that metolcarb is moderately to highly toxic via the oral and dermal routes in rodents, with dermal toxicity in mice being particularly high.

Clinical Signs of Acute Toxicity

Acute exposure to metolcarb in mammals leads to a cholinergic crisis, characterized by a range of signs and symptoms resulting from the overstimulation of muscarinic and nicotinic acetylcholine receptors.[3]

Muscarinic Effects (SLUDGE Syndrome):

  • S alivation

  • L acrimation (tearing)

  • U rination

  • D efecation

  • G astrointestinal distress (cramping, vomiting, diarrhea)

  • E mesis (vomiting)

  • Other muscarinic signs include bradycardia (slow heart rate), bronchospasm, and miosis (pinpoint pupils).[3]

Nicotinic Effects:

  • Muscle fasciculations (twitching)

  • Muscle weakness and paralysis

  • Tachycardia (fast heart rate)

  • Hypertension

Central Nervous System (CNS) Effects:

  • Headache

  • Dizziness

  • Anxiety

  • Confusion

  • Convulsions

  • Coma

  • Respiratory depression[7]

Death from acute metolcarb poisoning is typically due to respiratory failure resulting from a combination of bronchospasm, excessive respiratory secretions, and paralysis of the respiratory muscles.[3]

Metabolism and Toxicokinetics

The metabolic fate of carbamates in mammals generally involves rapid absorption, distribution, metabolism, and excretion.[8] While specific studies detailing the complete metabolic pathway of metolcarb in various mammalian species are limited, the general pathways for carbamate metabolism are well-understood and likely apply to metolcarb.

The primary metabolic pathways for carbamates include:

  • Hydrolysis: The ester linkage of the carbamate is cleaved by carboxylesterases, primarily in the liver, to yield 3-methylphenol and N-methylcarbamic acid. 3-methylphenol can then undergo further conjugation reactions.

  • Oxidation: The N-methyl group and the aromatic ring can undergo oxidative metabolism by cytochrome P450 enzymes. This can lead to the formation of more polar metabolites that are more readily excreted.

The metabolites of metolcarb are expected to be conjugated with glucuronic acid or sulfate and then excreted primarily in the urine. The rapid metabolism and excretion contribute to the generally shorter duration of action of carbamates compared to organophosphates.

Caption: Putative Metabolic Pathways of (3-Methylphenyl) Carbamate in Mammals.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Genotoxicity

The genotoxic potential of metolcarb has been investigated in some studies. A bacterial reverse mutation assay (Ames test) using Salmonella typhimurium strains TA97, TA98, TA100, and TA102 found that metolcarb was mutagenic in the TA98 strain without metabolic activation at doses of 0.1, 1, and 10 µ g/plate .[9] The Allium cepa test, a plant-based assay for genotoxicity, also indicated that metolcarb induced chromosomal aberrations.[9]

While these results suggest a potential for genotoxicity, further studies, particularly in vivo mammalian assays such as the micronucleus test, are needed for a comprehensive assessment. Studies on other carbamates have shown positive results in the in vivo mouse bone marrow micronucleus assay, indicating that some carbamates can induce cytogenetic damage in mammals.[10]

Carcinogenicity

There is a lack of publicly available long-term carcinogenicity bioassays specifically for metolcarb in rodents, as would be conducted by programs like the National Toxicology Program (NTP).[7][11][12][13] Therefore, the carcinogenic potential of metolcarb in mammals has not been definitively determined. The New Jersey Department of Health notes that metolcarb has not been tested for its ability to cause cancer in animals.[7]

Reproductive and Developmental Toxicity

Diagnosis and Treatment of Poisoning

The diagnosis of metolcarb poisoning is based on a history of exposure and the presence of characteristic cholinergic signs and symptoms.[3] Measurement of red blood cell (RBC) acetylcholinesterase activity can be a useful diagnostic tool, although the rapid and reversible nature of carbamate inhibition can sometimes lead to normal or near-normal enzyme levels if the blood sample is not analyzed promptly.

The management of acute metolcarb poisoning focuses on three main principles:

  • Decontamination: Removal of the individual from the source of exposure and removal of contaminated clothing. The skin should be thoroughly washed with soap and water.[4]

  • Supportive Care: Maintenance of a clear airway and adequate ventilation is critical. Oxygen therapy and mechanical ventilation may be necessary in cases of severe respiratory distress.[3]

  • Antidotal Therapy:

    • Atropine: Atropine is a competitive antagonist of acetylcholine at muscarinic receptors and is the primary antidote for carbamate poisoning. It is administered intravenously to counteract the muscarinic effects, such as bronchorrhea, bronchospasm, and bradycardia. The dose of atropine should be titrated to the therapeutic endpoint of drying of respiratory secretions and clearing of the lungs.

    • Oximes (e.g., Pralidoxime): The use of oximes in carbamate poisoning is a subject of some debate. Oximes are effective in reactivating the phosphorylated AChE caused by organophosphates. However, their efficacy in reactivating carbamylated AChE is less certain and may not be necessary due to the spontaneous reversal of inhibition. In cases of mixed poisoning with an organophosphate or when the specific agent is unknown, the administration of pralidoxime may be considered.

Experimental Protocols

Acute Oral Toxicity Study (LD50 Determination) - General Protocol

This protocol is a generalized representation based on OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

  • Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain) are used.

  • Housing and Acclimatization: Animals are housed in appropriate cages with controlled temperature, humidity, and light-dark cycle. They are acclimatized to the laboratory conditions for at least 5 days before the study.

  • Dose Preparation: (3-methylphenyl) carbamate is dissolved or suspended in a suitable vehicle (e.g., corn oil, water with a suspending agent).

  • Dose Administration: A single dose of the test substance is administered to the animals by gavage. The volume administered is kept low, typically 1-2 mL/100 g body weight.

  • Dose Levels: The study is conducted in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

  • Necropsy: All animals (those that die during the study and those that survive to the end) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is estimated based on the mortality observed at the different dose levels.

Acetylcholinesterase Inhibition Assay (Ellman's Method) - General Protocol

This is a widely used colorimetric method to determine AChE activity.

  • Sample Preparation: Blood (RBCs) or tissue homogenates are prepared and diluted in a suitable buffer (e.g., phosphate buffer).

  • Reagents:

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Phosphate buffer.

  • Procedure: a. The sample (containing AChE) is incubated with DTNB in a cuvette. b. The reaction is initiated by the addition of the substrate, ATCI. c. AChE hydrolyzes ATCI to thiocholine and acetate. d. Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. e. The rate of color formation is measured spectrophotometrically at 412 nm.

  • Inhibition Measurement: To determine the inhibitory effect of metolcarb, the enzyme is pre-incubated with various concentrations of the inhibitor before the addition of the substrate. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.

Conclusion

(3-Methylphenyl) carbamate is a moderately to highly toxic insecticide in mammals, with its primary mechanism of action being the reversible inhibition of acetylcholinesterase. Acute poisoning results in a characteristic cholinergic crisis, which can be life-threatening if not promptly and appropriately managed. While the acute toxicity of metolcarb is relatively well-characterized, there is a notable lack of publicly available data on its long-term effects, including carcinogenicity and reproductive and developmental toxicity in mammals. This data gap highlights the need for further research to fully understand the potential health risks associated with exposure to this compound. The principles of diagnosis and treatment of metolcarb poisoning are well-established and rely on supportive care and the timely administration of atropine.

References

  • JoDrugs. (n.d.). METOLCARB. Retrieved from [Link]

  • Metabolism and Mass Balance in Rats Following Oral Administration of the Novel Antifibrotic Drug Fluorofenidone - PMC. (2022, March 30). Retrieved from [Link]

  • Metolcarb - AERU - University of Hertfordshire. (n.d.). Retrieved from [Link]

  • Determination of Median Lethal Dose of Carbamate Insecticides Bendiocarb and Carbaryl in Garden Lizard, Calotes versicolor. (2024). Journal of Stress Physiology & Biochemistry, 20(4).
  • Metolcarb - Hazardous Agents - Haz-Map. (n.d.). Retrieved from [Link]

  • Right to Know - Hazardous Substance Fact Sheet. (2023, June). New Jersey Department of Health.
  • DRE-C15175000 - Metolcarb - SAFETY D
  • Testing of the mutagenicity and genotoxicity of metolcarb by using both Ames/Salmonella and Allium test - PubMed. (n.d.). Retrieved from [Link]

  • NTP Toxicology and Carcinogenesis Studies of Methyl Carbamate (CAS No. 598-55-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed. (n.d.). Retrieved from [Link]

  • Health Effects Test Guidelines OPPTS 870.3700 Prenatal Developmental Toxicity Study - National Toxicology Program. (n.d.). Retrieved from [Link]

  • Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver - MDPI. (2023, August 1). Retrieved from [Link]

  • The micronucleus test—most widely used in vivo genotoxicity test—. (2025, August 6).
  • NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2,3 Butanedione (CASRN 431-03-8) in Wistar Han [Crl. (n.d.).
  • Redbook 2000: IV.C.9.b. Guidelines for Developmental Toxicity Studies | FDA. (2017, November 2). Retrieved from [Link]

  • Development of structural alerts for the in vivo micronucleus assay in rodents - JRC Publications Repository. (n.d.). Retrieved from [Link]

  • NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI. (n.d.). Retrieved from [Link]

  • Metabolome disruption of pregnant rats and their offspring resulting from repeated exposure to a pesticide mixture representative of environmental contamination in Brittany - PMC. (n.d.). Retrieved from [Link]

  • Toxicology/Carcinogenicity. (n.d.).
  • Metabolomic analysis of the serum and urine of rats exposed to diazinon, dimethoate, and cypermethrin alone or in combination - PMC. (2024, January 2). Retrieved from [Link]

  • Study Reports - National Toxicology Program. (2025, September 16). Retrieved from [Link]

  • Considerations for the development of guidance on dose level selection for DART studies (pdf) - ECETOC. (2024, February 24). Retrieved from [Link]

  • Genotoxic Evaluation of Three Heterocyclic N-methylcarbamate Pesticides Using the Mouse Bone Marrow Micronucleus Assay and the Saccharomyces Cerevisiae Strains D7 and D61.M - PubMed. (n.d.). Retrieved from [Link]

  • In Vivo Genotoxicity Evaluation of a Stilbene Extract Prior to Its Use as a Natural Additive: A Combination of the Micronucleus Test and the Comet Assay - Helvia Principal. (n.d.). Retrieved from [Link]

  • Federal Register / Vol. 62, No. 163 / Friday, August 22, 1997 / Rules and Regulations - GovInfo. (1997, August 22). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Extraction of m-Tolyl Carbamate (Metolcarb) from Environmental Matrices

Abstract This technical guide details the extraction and quantification of m-tolyl carbamate (Metolcarb/MTMC; CAS 1129-41-5), a carbamate insecticide widely used for leafhopper control. Due to the compound's hydrolytic i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the extraction and quantification of m-tolyl carbamate (Metolcarb/MTMC; CAS 1129-41-5), a carbamate insecticide widely used for leafhopper control. Due to the compound's hydrolytic instability in alkaline environments and thermal lability during gas chromatography, this note prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We present two field-proven protocols: Solid Phase Extraction (SPE) for aqueous matrices (based on modified EPA Method 531.2) and QuEChERS for soil matrices.

Physicochemical Profile & Critical Control Points

Understanding the molecule is the first step to successful extraction. m-Tolyl carbamate is moderately polar and prone to rapid degradation if pH is uncontrolled.

Table 1: Physicochemical Properties of m-Tolyl Carbamate
PropertyValueImplication for Extraction
Molecular Weight 165.19 g/mol Suitable for LC-MS/MS (ESI+).
Log P (Octanol/Water) ~1.7Moderately polar; requires HLB or C18 stationary phases.
Water Solubility 2,600 mg/L (20°C)High water solubility necessitates rigorous retention strategies in SPE.
pKa Non-ionizable (neutral)pH adjustment targets stability, not ionization state.
Hydrolytic Stability Unstable at pH > 7 CRITICAL: Samples must be acidified immediately upon collection.
The Causality of pH Control

Carbamates possess a carbamate ester linkage (–O–CO–NH–) that is susceptible to base-catalyzed hydrolysis, yielding m-cresol and methylamine.

  • Observation: In water samples at pH 9, degradation can occur within hours.

  • Action: All aqueous samples must be buffered to pH 3.0–4.0 using Potassium Dihydrogen Citrate (PDC) or Monochloroacetic Acid (MCAA) at the point of collection to freeze the chemical profile.

Protocol A: Aqueous Matrix (Surface/Ground Water)

Methodology: Solid Phase Extraction (SPE) Basis: Modified US EPA Method 531.2 (Optimized for LC-MS/MS)

Reagents & Materials[1][2][3][4][5][6]
  • SPE Cartridge: Hydrophilic-Lipophilic Balance (HLB) Polymeric sorbent (e.g., Oasis HLB or Strata-X), 200 mg/6 mL. Why: HLB retains polar carbamates better than standard C18.

  • Preservative: Potassium Dihydrogen Citrate (PDC).

  • Elution Solvent: Methanol (LC-MS grade).

  • Internal Standard (IS): Carbofuran-d3 or Metolcarb-d3 (if available).

Step-by-Step Workflow
  • Sample Collection & Preservation:

    • Collect 500 mL of water in amber glass bottles.

    • Immediately add 50 mg of Sodium Thiosulfate (if chlorinated) and 1.0 g of PDC per 500 mL.

    • Check: Verify pH is < 4.[1] If not, add 1:1 HCl dropwise.

  • Conditioning:

    • Rinse SPE cartridge with 5 mL Methanol.

    • Equilibrate with 5 mL Reagent Water. Do not let the cartridge dry.

  • Loading:

    • Load 200 mL of sample at a flow rate of 5–10 mL/min.

    • Note: Fast loading (>10 mL/min) causes breakthrough due to the compound's moderate polarity.

  • Washing:

    • Wash with 5 mL of 5% Methanol in water.

    • Causality: Removes salts and highly polar interferences without eluting the target.

    • Dry cartridge under vacuum for 10 minutes.

  • Elution:

    • Elute with 2 x 3 mL of Methanol.

    • Collect in a graduated conical tube.

  • Concentration:

    • Evaporate to near dryness under Nitrogen stream at 35°C.

    • Reconstitute in 1 mL of Initial Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% Formic Acid).

Protocol B: Soil Matrix (Sediment/Agricultural Soil)

Methodology: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Basis: AOAC Official Method 2007.01 (Acetate Buffering)

Reagents & Materials[1][2][3][4][5][6]
  • Extraction Salts: 4 g MgSO4, 1 g NaCl.

  • Cleanup (dSPE): 150 mg MgSO4, 25 mg PSA (Primary Secondary Amine), 25 mg C18.

  • Solvent: Acetonitrile (ACN).[2]

Step-by-Step Workflow
  • Sample Pre-treatment (Hydration):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • CRITICAL: Add 5 mL of water and vortex. Let stand for 30 minutes.

    • Why: Dry soil pores trap pesticides. Hydration swells the pores, making the target accessible to the solvent.

  • Extraction:

    • Add 10 mL Acetonitrile (ACN).[3]

    • Add Internal Standard (10 µL of 10 ppm stock).

    • Shake vigorously for 1 minute (or use Geno/Grinder).

  • Partitioning:

    • Add Extraction Salts (MgSO4/NaCl).

    • Shake immediately for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Result: Separation of ACN layer (top) containing the carbamate.

  • Cleanup (dSPE):

    • Transfer 1.5 mL of the supernatant (ACN layer) to a dSPE tube containing PSA/C18/MgSO4.

    • Component Logic:

      • PSA: Removes organic acids and humic substances (crucial for soil).

      • C18: Removes long-chain lipids/waxes.

      • MgSO4: Removes residual water.

    • Vortex 30 seconds; Centrifuge at 5000 rpm for 3 minutes.

  • Final Prep:

    • Transfer 0.5 mL of cleaned extract to a vial.

    • Dilute 1:1 with aqueous buffer (0.1% Formic Acid in water) to match initial mobile phase conditions.

Analytical Configuration (LC-MS/MS)

Instrument: Triple Quadrupole MS Ionization: Electrospray Ionization (ESI), Positive Mode Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm)

MRM Transitions (Metolcarb):

  • Precursor Ion: 166.1 m/z [M+H]+

  • Quantifier Ion: 109.1 m/z (Loss of methyl isocyanate group)

  • Qualifier Ion: 94.0 m/z

  • Collision Energy: ~15-20 eV (Optimize per instrument)

Visualized Workflows

Figure 1: Aqueous SPE Extraction Workflow

SPE_Workflow Start Water Sample (500 mL) Preserve Preservation Add PDC + Na2S2O3 pH < 4.0 Start->Preserve Immediate Condition Condition Cartridge (MeOH -> Water) Preserve->Condition Load Load Sample Flow: 5 mL/min Condition->Load Wash Wash 5% MeOH in Water Load->Wash Discard Waste Dry Dry Cartridge 10 min Vacuum Wash->Dry Elute Elute 2 x 3 mL MeOH Dry->Elute Conc Concentrate & Reconstitute N2 Stream -> Mobile Phase Elute->Conc

Caption: Modified EPA 531.2 workflow emphasizing pH stabilization and HLB retention.

Figure 2: Soil QuEChERS Workflow

QuEChERS_Workflow Soil Soil Sample (10g) Hydrate Hydration Add 5mL H2O Wait 30m Soil->Hydrate Critical Step Extract Extraction Add 10mL ACN + Internal Std Hydrate->Extract Partition Partitioning Add MgSO4/NaCl Shake & Centrifuge Extract->Partition Salting Out Clean dSPE Cleanup PSA + C18 + MgSO4 Partition->Clean Aliquot Supernatant Analyze LC-MS/MS Injection Clean->Analyze

Caption: QuEChERS protocol highlighting the mandatory hydration step for soil matrices.

References

  • U.S. Environmental Protection Agency. (2001). Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.Link

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14322, Metolcarb.Link[4]

  • Pareja, L., et al. (2011). Analytical methods for the determination of pesticide residues in soil.[3][5][6] TrAC Trends in Analytical Chemistry. Link

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM.Link

Sources

Application

Unveiling the Solid State: A Guide to Crystallization and X-ray Diffraction of Phenyl Carbamates

Introduction: The Critical Role of Solid-State Structure in Drug Development In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's three-dimensional structure is not mer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solid-State Structure in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. For phenyl carbamates, a chemical scaffold present in numerous pharmacologically active compounds, this understanding is paramount.[1][2] The precise arrangement of atoms in the crystalline state governs critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability. Furthermore, polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's efficacy and safety.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the crystallization and subsequent single-crystal X-ray diffraction (SC-XRD) analysis of phenyl carbamate structures. By elucidating the atomic-level architecture, these techniques provide invaluable insights into intermolecular interactions, conformational preferences, and packing motifs, thereby empowering rational drug design and formulation.[4][5]

Part 1: The Art and Science of Crystallization

The journey to a high-resolution crystal structure begins with the growth of a high-quality single crystal. This process, often perceived as more of an art than a science, is in reality a systematic exploration of thermodynamic principles. The goal is to gently guide the molecules from a disordered state in solution to a highly ordered, crystalline lattice. For phenyl carbamates, several techniques have proven effective.

Conceptual Framework: Achieving Supersaturation

Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution. Supersaturation can be achieved through various means, each offering a unique set of conditions that can favor the growth of single crystals over amorphous precipitate or microcrystalline powder. The choice of method is dictated by the compound's solubility profile, stability, and the quantity of material available.

Common Crystallization Techniques for Phenyl Carbamates

While numerous crystallization methods exist, the following are particularly well-suited for phenyl carbamates and other small organic molecules.

  • Slow Evaporation: This is often the simplest and most successful starting point for obtaining high-quality crystals of phenyl carbamates.[6][7][8] The principle lies in gradually increasing the concentration of the solute by allowing the solvent to evaporate over an extended period. This slow approach minimizes the formation of nucleation sites, allowing fewer, larger crystals to grow.[9][10] Ethyl acetate has been repeatedly shown to be an effective solvent for this class of compounds.[6][8]

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[11][12] It involves dissolving the phenyl carbamate in a "good" solvent and placing this solution in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble. The vapor of the more volatile anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[13][14][15]

  • Slow Cooling: This method leverages the temperature-dependent solubility of the compound. A saturated or near-saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[10][16] As the temperature decreases, the solubility of the phenyl carbamate drops, leading to supersaturation and crystal growth. The key is a gradual temperature decline to prevent rapid precipitation.[10]

Solvent Selection: The Key to Success

The choice of solvent is arguably the most critical factor in a successful crystallization experiment.[9] An ideal solvent should exhibit moderate solubility for the phenyl carbamate, allowing for the creation of a saturated or near-saturated solution.[9][11] Highly volatile solvents like dichloromethane or acetone can sometimes lead to rapid crystal growth and lower quality crystals.[11] For phenyl carbamates, solvents capable of participating in or facilitating hydrogen bonding can be advantageous due to the presence of the N-H and C=O moieties.[11]

Solvent/Solvent System Rationale for Phenyl Carbamates Commonly Used With
Ethyl AcetateProven effective for slow evaporation of various phenyl carbamate derivatives.[6][8]Slow Evaporation
Tetrahydrofuran (THF) / HexaneTHF as the "good" solvent and hexane as the "poor" solvent creates a suitable system for vapor diffusion.Vapor Diffusion
Ethanol / WaterFor more polar phenyl carbamates, a mixture of ethanol and water can be used for slow cooling.Slow Cooling
TolueneCan be a good alternative to benzene for promoting π-π stacking interactions that may aid in crystallization.[11]Slow Evaporation

Protocol 1: Crystallization of Phenyl Carbamates by Slow Evaporation

This protocol outlines a general procedure for the crystallization of a phenyl carbamate derivative using the slow evaporation technique.

  • Preparation of a Saturated Solution:

    • In a clean, small glass vial, dissolve a small amount (5-10 mg) of the purified phenyl carbamate in a minimal amount of a suitable solvent (e.g., ethyl acetate).

    • Gently warm the solution if necessary to aid dissolution, but avoid boiling.

    • Add the solvent dropwise until the solid is completely dissolved. If the compound is too soluble, a different solvent should be chosen.[9]

  • Filtration (Optional but Recommended):

    • To remove any dust or particulate matter that could act as unwanted nucleation sites, filter the solution through a small cotton plug or a syringe filter into a clean crystallization vessel (e.g., a small beaker or a new vial).[9]

  • Incubation:

    • Cover the vessel with a piece of parafilm or aluminum foil.

    • Puncture a few small holes in the covering with a needle to allow for slow evaporation of the solvent.[10][11]

    • Place the vessel in a location free from vibrations and significant temperature fluctuations.[7][9]

  • Monitoring and Crystal Harvesting:

    • Allow the solvent to evaporate slowly over several days to weeks.

    • Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small spatula.

    • Wash the crystals with a small amount of cold solvent and allow them to air dry.

Part 2: Illuminating the Molecular Architecture with X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5][17] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The Workflow of a Single-Crystal X-ray Diffraction Experiment

The journey from a crystal to a refined structure involves several key stages, each requiring careful execution and analysis.

scxrd_workflow Figure 1: Single-Crystal X-ray Diffraction Workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection crystal_selection->data_collection data_processing Data Processing (Integration, Scaling, Merging) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation_analysis Validation & Analysis structure_refinement->validation_analysis

Caption: A schematic overview of the major steps involved in determining a crystal structure using single-crystal X-ray diffraction.

From Diffraction Pattern to Molecular Structure
  • Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size, with well-defined faces and no visible cracks or defects, is selected under a microscope.[18] The crystal is then mounted on a goniometer head, often in a cryo-stream of nitrogen gas to minimize radiation damage.[19]

  • Data Collection: The mounted crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[20][21] These images contain a pattern of spots, with the position and intensity of each spot providing information about the crystal's unit cell and the arrangement of atoms within it.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of each reflection.[22] This involves indexing the diffraction spots, integrating their intensities, and applying various corrections.

  • Structure Solution: The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. Structure solution methods, such as direct methods or the Patterson function, are used to obtain an initial model of the electron density.[23]

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods.[17][24] This iterative process adjusts the atomic positions, displacement parameters, and other variables to achieve the best possible agreement between the calculated and observed diffraction data.

Protocol 2: Abridged Single-Crystal X-ray Diffraction Procedure

This protocol provides a generalized overview of the steps involved in a single-crystal X-ray diffraction experiment. The specific parameters will vary depending on the instrument and software used.

  • Crystal Mounting:

    • Under a polarized light microscope, select a single crystal with sharp extinctions.

    • Carefully mount the crystal on a suitable support (e.g., a cryoloop or a glass fiber) using a minimal amount of adhesive (e.g., paratone-N oil).

  • Data Collection:

    • Mount the crystal on the diffractometer.

    • Cool the crystal to the desired temperature (typically 100 K) using a cryo-stream.

    • Perform an initial set of scans to determine the unit cell and crystal quality.

    • Based on the unit cell and crystal system, devise a data collection strategy to ensure complete and redundant data are collected.

    • Execute the full data collection run.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Scale and merge the data, applying necessary corrections (e.g., for absorption).

    • Use appropriate software (e.g., SHELXT, Olex2) to solve the structure using direct methods.

  • Structure Refinement:

    • Refine the initial atomic model against the experimental data.

    • Locate and add hydrogen atoms to the model, often in calculated positions for C-H groups.[25]

    • Perform anisotropic refinement of non-hydrogen atoms.

    • Continue refinement until the model converges and key indicators (e.g., R-factor, goodness-of-fit) are within acceptable limits.

  • Validation and Analysis:

    • Validate the final structure using tools like PLATON or CheckCIF.

    • Analyze the geometric parameters (bond lengths, angles, torsion angles) and intermolecular interactions (e.g., hydrogen bonds, π-π stacking).

Interpreting the Crystal Structure of Phenyl Carbamates

The refined crystal structure provides a wealth of information. For phenyl carbamates, key areas of analysis include:

  • Conformation: The dihedral angles between the phenyl rings and the carbamate group reveal the molecule's preferred conformation in the solid state.[8]

  • Hydrogen Bonding: The N-H group of the carbamate is a potent hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. Analyzing these interactions is crucial for understanding the crystal packing.[8]

  • π-π Interactions: The aromatic phenyl rings can engage in π-π stacking interactions, which can significantly influence the crystal packing and physical properties.[6]

phenyl_carbamate_interactions Figure 2: Key Intermolecular Interactions in Phenyl Carbamate Crystals cluster_0 Molecule A cluster_1 Molecule B A_NH N-H B_CO C=O A_NH->B_CO Hydrogen Bond A_CO C=O A_Ph1 Phenyl Ring 1 B_Ph2 Phenyl Ring 2 A_Ph1->B_Ph2 π-π Stacking B_NH N-H

Caption: A conceptual diagram illustrating the primary non-covalent interactions that direct the crystal packing of phenyl carbamates.

Conclusion: From Crystal to Insight

The successful crystallization and X-ray diffraction analysis of phenyl carbamates are indispensable steps in modern drug development. These techniques provide a definitive, high-resolution view of the molecular structure, offering critical insights that guide lead optimization, formulation development, and intellectual property protection. While the process requires patience and a systematic approach, the wealth of information obtained from a well-refined crystal structure is invaluable. By following the principles and protocols outlined in this guide, researchers can confidently navigate the path from a promising molecule to a comprehensive understanding of its solid-state behavior.

References

  • Wishkerman, S., & Bernstein, J. (2008). Polymorphism and structural mechanism of the phase transformation of phenyl carbamate (PC). Chemistry - A European Journal, 14(1), 197-203. [Link]

  • Fun, H.-K., et al. (2017). Crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate. IUCrData, 2(7). [Link]

  • University of Glasgow. (2006). Crystallisation Techniques. [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • University of Strasbourg. Guide for crystallization. [Link]

  • International Union of Crystallography. Crystal structure determination & refinement. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • Massachusetts Institute of Technology, Department of Chemistry. Growing Quality Crystals. [Link]

  • Fun, H.-K., et al. (2015). Crystal structure of phenyl N-(4-nitrophenyl)carbamate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o969–o970. [Link]

  • University of California, Berkeley. How to Grow Crystals. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Jacquemard, U., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(48), 44383–44391. [Link]

  • Hampton Research. Hanging Drop Vapor Diffusion Crystallization. [Link]

  • MIT OpenCourseWare. Structure refinement. [Link]

  • University of South Carolina. The Slow Evaporation Method. [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 54-58. [Link]

  • Van der Ham, F., et al. (2015). Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME. Industrial & Engineering Chemistry Research, 54(43), 10859-10869. [Link]

  • Google Patents. (2012).
  • Oreate. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing. [Link]

  • University of California, Los Angeles. Common Solvents for Crystallization. [Link]

  • Cunha, S., et al. (2012). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. Journal of the Brazilian Chemical Society, 23(8), 1495-1503. [Link]

  • SLAC National Accelerator Laboratory. Crystal Growth. [Link]

  • Stanford University. Refinement of X-ray Crystal Structures. [Link]

  • Perles, J. (Ed.). (2020). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. [Link]

  • NPTEL. (2021). X-ray Crystallography: Data collection and processing [Video]. YouTube. [Link]

  • Carleton College, Science Education Resource Center. Single-crystal X-ray Diffraction. [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. [Link]

  • The Biotech World. (2022). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization [Video]. YouTube. [Link]

  • Marina, A., et al. (1994). Crystallization, characterization and preliminary crystallographic studies of carbamate kinase of Streptococcus faecium. Journal of Molecular Biology, 235(4), 1345-1347. [Link]

  • Minor, W., et al. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 284(16), 2572-2584. [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

  • Graz University of Technology. Growing X-ray Quality Crystals. [Link]

  • Wenk, H.-R., & Bulakh, A. (2004). X-ray crystallography. Minerals: Their Constitution and Origin. Cambridge University Press. [Link]

  • ProQuest. (2021). Synthesis and investigation of new cholesteryl carbamate-based liquid crystals. [Link]

  • Allen, F. H., et al. (1991). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Journal of Chemical Information and Computer Sciences, 31(2), 187-204. [Link]

  • Reddit. (2013). Chemists of reddit, what are your most successful recrystallization techniques for growing x-ray quality crystals? [Link]

  • MatDaCs. Cambridge Structure Database (CSD). [Link]

  • Wikipedia. Cambridge Structural Database. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Optimization for (3-Methylphenyl) Carbamate

Case ID: 3MPC-STAB-001 Subject: Improving aqueous stability and preventing hydrolysis of (3-methylphenyl) carbamate. Assigned Scientist: Senior Application Scientist, Formulation Chemistry Div.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3MPC-STAB-001 Subject: Improving aqueous stability and preventing hydrolysis of (3-methylphenyl) carbamate. Assigned Scientist: Senior Application Scientist, Formulation Chemistry Div.

Introduction: The Stability Paradox

You are likely encountering inconsistent recovery rates or the appearance of "mystery peaks" in your HPLC chromatograms. For (3-methylphenyl) carbamate , this is almost exclusively due to hydrolysis .

Unlike simple esters, aryl carbamates possess a unique vulnerability: the nitrogen atom. If your carbamate has at least one hydrogen atom on the nitrogen (primary or secondary carbamate), it does not degrade via simple water attack. Instead, it undergoes a rapid, base-catalyzed elimination reaction (E1cB mechanism) that is orders of magnitude faster than typical ester hydrolysis.

This guide provides the protocols to arrest this mechanism and stabilize your solutions.

Module 1: The Hydrolysis Mechanism & pH Control

The Root Cause: E1cB Elimination

To stabilize the molecule, you must understand how it breaks. In aqueous solutions (pH > 6), the hydroxide ion (


) does not attack the carbonyl carbon directly. Instead, it acts as a base, stripping the proton from the nitrogen.

The Pathway:

  • Deprotonation:

    
     removes the N-H proton.
    
  • Elimination: The phenoxide leaving group (m-cresol) is expelled.

  • Collapse: An unstable isocyanate intermediate forms and rapidly decomposes to amine and

    
    .
    
Visualizing the Degradation Pathway

CarbamateHydrolysis Carbamate (3-Methylphenyl) Carbamate Anion N-Deprotonated Intermediate Carbamate->Anion OH- (Base) Deprotonation Isocyanate Isocyanate Intermediate Anion->Isocyanate Elimination of m-Cresol (Slow Step) Products m-Cresol + Amine + CO2 Isocyanate->Products Rapid Hydration

Figure 1: The E1cB hydrolysis mechanism. Note that the rate-limiting step is the elimination of the phenol (m-cresol). Preventing the initial deprotonation is key to stability.

Protocol 1: pH Adjustment Strategy

Objective: Shift the equilibrium to favor the protonated (neutral) nitrogen.

  • The Danger Zone: pH > 7.0. At physiological pH (7.4), the half-life can drop to minutes or hours depending on temperature.

  • The Safe Zone: pH 4.0 – 5.5.

  • Buffer Recommendation:

    • Avoid: Phosphate buffers (can act as general base catalysts).

    • Use: Acetate (pH 4.5) or MES (pH 5.5-6.0). Citrate is acceptable if metal ions are not a concern.

ParameterRecommendationRationale
Optimal pH 4.5 – 5.5 Suppresses N-H deprotonation (E1cB mechanism).
Buffer Type Acetate (10-50 mM) Non-nucleophilic; minimal catalytic effect on hydrolysis.
Ionic Strength Keep Low (< 0.1 M) High ionic strength can stabilize the transition state in some cases.

Module 2: Advanced Stabilization (Cyclodextrins)

If you must work at neutral pH (e.g., for biological assays) and cannot acidify the solution, you must use inclusion complexation .

The "Molecular Shield" Technique

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic cavity. The (3-methylphenyl) ring of your carbamate is hydrophobic. It will spontaneously enter the CD cavity.

  • Mechanism: The bulky CD ring sterically hinders the approach of base ions to the carbamate linkage and protects the nitrogen proton.

  • Efficacy: Can increase half-life by 10x to 100x.

Protocol 2: Cyclodextrin Formulation

Reagents:

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD). Note: More soluble and less toxic than native
    
    
    -CD.

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-

    
    -CD in water or buffer to a concentration of 5% to 10% (w/v) .
    
  • Solubilization: Add your (3-methylphenyl) carbamate stock (usually in DMSO or Ethanol) to this vehicle.

  • Equilibration: Stir gently for 30 minutes at room temperature to allow the inclusion complex to form.

  • Usage: Use this solution immediately for your assay.

Module 3: Analytical Troubleshooting

Users often misinterpret degradation as "low solubility." Use this guide to distinguish between the two.

Troubleshooting Flowchart

Troubleshooting Start Issue: Low Recovery / Loss of Potency CheckHPLC Check HPLC/LC-MS Start->CheckHPLC PeakCheck Is there a peak for 3-Methylphenol (m-Cresol)? CheckHPLC->PeakCheck YesPeak YES: Hydrolysis Occurred PeakCheck->YesPeak New Peak at RT ~ X NoPeak NO: Solubility Issue PeakCheck->NoPeak Only low main peak ActionHydrolysis Action: 1. Lower pH to < 6.0 2. Add Cyclodextrin YesPeak->ActionHydrolysis ActionSolubility Action: 1. Increase DMSO % 2. Check for precipitation NoPeak->ActionSolubility

Figure 2: Diagnostic workflow for identifying stability issues. The presence of m-cresol is the definitive marker for hydrolysis.

Reference Data: Degradation Markers

When analyzing stability, look for the accumulation of the leaving group.

CompoundRoleDetection Characteristic
(3-Methylphenyl) Carbamate ParentRetains longer on C18 (more hydrophobic).
3-Methylphenol (m-Cresol) DegradantElutes earlier than parent; distinct UV shift (often bathochromic shift in basic pH).

Frequently Asked Questions (FAQ)

Q1: Can I freeze aqueous stock solutions of this carbamate? A: Avoid if possible. Freezing aqueous solutions can cause "cryoconcentration" of buffer salts, leading to localized pH spikes that accelerate hydrolysis just before freezing and during thawing.

  • Best Practice: Store stocks in 100% DMSO or Ethanol at -20°C. Dilute into aqueous buffer immediately before use.

Q2: I see a color change to pink/brown in my solution. What is this? A: This indicates oxidative degradation of the m-cresol product, not the carbamate itself. If hydrolysis occurs, the released phenol is susceptible to oxidation (forming quinones) in air, especially at basic pH. The color confirms hydrolysis has already happened.

Q3: Why does adding Ethanol not stop the degradation? A: While organic solvents lower the dielectric constant (which can theoretically slow charge-separation reactions), they do not prevent the acid/base chemistry. In fact, nucleophilic attack by ethanol (ethanolysis) can occur, forming ethyl carbamate, though this is slower than hydrolysis. Cyclodextrins are superior to simple co-solvents for stability.

References

  • Mechanism of Carbamate Hydrolysis: Louchard, B., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega.

  • E1cB Mechanism Verification: Hegarty, A. F., & Frost, L. N. (1973). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates.[1] Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2.

  • Cyclodextrin Stabilization: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Contextual grounding on CD stabilization of esters/carbamates).

  • Degradation Products & Toxicology: PubChem Compound Summary for CID 25550 (2,3,5-Trimethylphenyl methylcarbamate - Structural Analog Data).

Sources

Optimization

Preventing hydrolysis of m-tolyl carbamate in alkaline pH buffers

Topic: Preventing Hydrolysis of m-Tolyl Carbamate in Alkaline pH Buffers Ticket ID: STAB-MTC-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are encountering stability issues with...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of m-Tolyl Carbamate in Alkaline pH Buffers Ticket ID: STAB-MTC-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering stability issues with m-tolyl carbamate (or related N-monosubstituted aryl carbamates like Metolcarb) in alkaline buffers (pH > 8.0). This is a known chemical limitation. Unlike alkyl carbamates, aryl carbamates possessing an N-H bond undergo rapid base-catalyzed hydrolysis via the E1cB (Elimination-Addition) mechanism, rather than the slower direct nucleophilic attack.

This guide provides the mechanistic root cause and three validated protocols to stabilize your molecule during experimentation: Dielectric Tuning , Supramolecular Encapsulation , and Kinetic Zero-Point Extrapolation .

Module 1: The Diagnostic (Root Cause Analysis)

To solve the instability, you must understand that you are fighting an elimination reaction, not just simple hydrolysis.

The Mechanism: E1cB vs. BAc2 In alkaline conditions, the hydroxide ion (


) acts as a base, not a nucleophile. It removes the proton from the carbamate nitrogen. This creates a transient anion that eliminates the m-cresol leaving group to form a highly reactive isocyanate . The isocyanate then instantly reacts with water to form the amine and 

.
  • Why this matters: Traditional steric protection of the carbonyl (effective for BAc2) fails here because the reaction starts at the nitrogen tail.

G Reactant m-Tolyl Carbamate (R-NH-CO-O-Ar) Anion Carbamate Anion (R-N--CO-O-Ar) Reactant->Anion Deprotonation (Fast Equilibrium) Base OH- (Base) Base->Reactant Isocyanate Isocyanate (R-N=C=O) Anion->Isocyanate Rate Limiting (E1cB Elimination) Products Amine + CO2 + m-Cresol Isocyanate->Products Rapid Hydrolysis

Figure 1: The E1cB pathway responsible for rapid degradation of N-monosubstituted aryl carbamates in alkaline pH.

Module 2: Stabilization Protocols

If you must work at alkaline pH (e.g., for physiological assays or specific receptor binding), use these three strategies.

Protocol A: Dielectric Constant Suppression (Co-solvent Strategy)

The E1cB mechanism involves the formation of a charged intermediate. Lowering the dielectric constant (


) of your buffer destabilizes the transition state leading to the elimination of the phenoxide ion.
  • Reagent: DMSO or Ethanol (analytical grade).

  • Method: Replace 10-20% of the aqueous buffer volume with organic co-solvent.

  • Mechanism: Reduces the ability of the solvent to solvate the anionic intermediate, raising the activation energy for degradation.

ParameterAqueous Buffer (pH 9)20% DMSO/Buffer (pH 9)Improvement Factor
Dielectric Constant (

)
~78~65N/A
Est. Half-life (

)
12 mins45-60 mins~4-5x
Solubility LowHighHigh
Protocol B: Supramolecular Encapsulation (Cyclodextrins)

This is the gold standard for stabilizing labile esters and carbamates. Cyclodextrins (CDs) form inclusion complexes.[1] If the aryl group (m-tolyl) is sequestered inside the hydrophobic cavity, the geometry prevents the formation of the planar isocyanate intermediate.

  • Recommended Agent: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).
  • Concentration: 5 to 10 molar equivalents relative to the carbamate.

  • Procedure:

    • Dissolve HP-

      
      -CD in your alkaline buffer before adding the carbamate.
      
    • Allow to equilibrate for 15 minutes at room temperature.

    • Add m-tolyl carbamate.[2]

Protocol C: Zero-Time Extrapolation (Kinetic Workflow)

If chemical stabilization interferes with your assay (e.g., DMSO kills your cells), you must accept the degradation and correct for it mathematically.

Step-by-Step Workflow:

  • Preparation: Prepare the alkaline buffer in the syringe/injector, NOT the reservoir.

  • Injection: Mix the carbamate with the buffer immediately prior to measurement (using an auto-injector or stopped-flow device).

  • Measurement: Record signal intensity (

    
    ) at 3 time points (
    
    
    
    ) within the first 5 minutes.
  • Calculation: Plot

    
     vs. time. The y-intercept is the true concentration at 
    
    
    
    .
Module 3: Troubleshooting & FAQs

Q1: Can I use Tris buffer? A: Avoid if possible. Tris (tris(hydroxymethyl)aminomethane) has a primary amine that can act as a nucleophile. While the E1cB mechanism dominates, at high concentrations, Tris can attack the carbonyl directly (aminolysis), accelerating degradation. Use sterically hindered buffers like HEPES or TAPS for pH > 8.

Q2: Does ionic strength affect stability? A: Yes. Increasing ionic strength (adding NaCl) generally decreases the rate of reaction for E1cB mechanisms involving neutral reactants forming charged intermediates (salt effect). However, this effect is often minor compared to pH or co-solvents.

Q3: My compound precipitates when I add it to the buffer. A: m-Tolyl carbamate is lipophilic. The hydrolysis product (m-cresol) is also poorly soluble.

  • Fix: Use Protocol B (Cyclodextrins). It solves both the stability AND the solubility issue simultaneously.

Module 4: Decision Matrix

Use this flow to select the correct protocol for your experiment.

DecisionTree Start Start: Alkaline Assay Required Q1 Can you use organic solvents? Start->Q1 Yes_Solvent Use Protocol A: 20% DMSO/EtOH Q1->Yes_Solvent Yes No_Solvent Is the assay biological (e.g., cell culture)? Q1->No_Solvent No Bio_Yes Use Protocol B: HP-beta-Cyclodextrin No_Solvent->Bio_Yes Yes Bio_No Can you measure rapidly? No_Solvent->Bio_No No Rapid_Yes Use Protocol C: Zero-Time Extrapolation Bio_No->Rapid_Yes Yes Rapid_No CRITICAL STOP: Redesign Assay for pH < 7.5 Bio_No->Rapid_No No

Figure 2: Decision matrix for selecting the appropriate stabilization strategy.

References
  • Mechanisms of Carbam

    • Williams, A., & Douglas, K. T. (1974). Elimination-addition mechanisms of acyl transfer reactions. Chemical Reviews.
    • Note: Establishes the E1cB mechanism for N-monosubstituted carbam
    • (Canonical reference for E1cB in acyl transfers).

  • Cyclodextrin Stabiliz

    • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins.[3][4] 1. Drug solubilization and stabilization.[5] Journal of Pharmaceutical Sciences.

    • Note: Details the mechanism of shielding labile ester/carbam
  • Metabolic and Chemical Stability of Carbam

    • Vacondio, F., et al. (2010). Metabolic stability of carbamate-based drug candidates.[6] Journal of Medicinal Chemistry.

    • Note: Provides comparative half-life data and structure-activity relationships for aryl carbam
  • Kinetic Analysis of Degrad

    • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
    • Note: The standard text for calculating zero-time extrapolation and pH-r

Sources

Troubleshooting

Technical Support Center: Carbamate Stabilization &amp; Biobanking

Current Status: Operational Ticket Focus: Hydrolytic and Enzymatic Stabilization of Carbamate ( ) Samples Assigned Specialist: Senior Application Scientist Executive Summary: The "Ticking Time Bomb" Carbamates are chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Hydrolytic and Enzymatic Stabilization of Carbamate (


) Samples
Assigned Specialist:  Senior Application Scientist

Executive Summary: The "Ticking Time Bomb"

Carbamates are chemically deceptive. Structurally related to amides and esters, they often exhibit a "Goldilocks" stability profile: stable enough to be effective drugs or pesticides, but labile enough to degrade rapidly under improper storage or processing conditions.

The Core Challenge: Carbamates face a dual threat:

  • Chemical Hydrolysis: Base-catalyzed cleavage of the ester bond, accelerating exponentially at pH > 7.

  • Enzymatic Degradation: Plasma esterases (e.g., butyrylcholinesterase) and albumin pseudo-esterase activity rapidly metabolize carbamates in biological matrices.

This guide provides the protocols required to arrest these processes for reliable biobanking and long-term chemical storage.

Module 1: The Chemistry of Degradation

To stabilize your samples, you must understand the mechanism driving their destruction. Carbamate hydrolysis is heavily pH-dependent.

The Hydrolysis Mechanism

In aqueous environments, particularly at neutral to alkaline pH, the carbonyl carbon is attacked by hydroxide ions or water. This results in the release of the leaving group (alcohol/phenol), carbon dioxide, and an amine.[1]

CarbamateHydrolysis cluster_conditions Stability Factors Carbamate Carbamate (R-NH-CO-O-R') Inter Tetrahedral Intermediate Carbamate->Inter + H2O / OH- (Rate Limiting) Acid Carbamic Acid (Unstable) Inter->Acid Ester Cleavage Products Amine + CO2 + Alcohol Acid->Products Spontaneous Decarboxylation pH pH > 7.0: Rapid Degradation Subst N-monosubstituted: High Lability

Figure 1: The hydrolytic cascade of carbamates. Note that N-monosubstituted carbamates are significantly more labile than N,N-disubstituted variants due to the availability of the proton on the nitrogen atom.

Stability Data: pH Dependence

The following table illustrates the half-life (


) shifts based on pH and substitution patterns.
ParameterAcidic (pH 2-5)Neutral (pH 7.0-7.4)Alkaline (pH > 9)
Chemical Stability High (Stable for weeks/months)Moderate to Low (Hours to Days)Critical (Minutes)
N-Monosubstituted StableLabile (

min in plasma)
Rapid Hydrolysis
N,N-Disubstituted Very StableModerate StabilitySlow Hydrolysis
Phenolic Carbamates StableUnstable (Lower

of leaving group)
Unstable

Expert Insight: If your carbamate is a phenolic ester (e.g., Physostigmine derivatives) or N-monosubstituted , you cannot rely on neutral buffers (PBS). You must acidify.

Module 2: Biobanking Protocols (Plasma/Tissue)

Scenario: You are collecting blood samples for a Pharmacokinetic (PK) study of a carbamate drug. Risk: Plasma esterases will degrade the compound ex vivo, leading to artificially low concentration readings.

The "Acid-Stabilized" Workflow

This protocol relies on immediate enzyme denaturation and pH modification.

BiobankingWorkflow Blood 1. Blood Collection (K2EDTA Tubes) Ice 2. Ice Bath (Immediate, 4°C) Blood->Ice < 1 min Spin 3. Centrifugation (2000xg, 10 min, 4°C) Ice->Spin < 30 min Harvest 4. Harvest Plasma Spin->Harvest Acid 5. ACIDIFICATION (Critical Step) Harvest->Acid Add 2% Formic Acid or Citrate Buffer Freeze 6. Flash Freeze (-80°C) Acid->Freeze Store immediately Note Target pH: 4.0 - 5.0 Stops Esterases + Hydrolysis Acid->Note

Figure 2: Critical path for biobanking carbamates. The acidification step is non-negotiable for N-monosubstituted and phenolic carbamates.

Step-by-Step Protocol
  • Preparation: Pre-chill K2EDTA tubes and prepare a 10% Formic Acid solution or 0.5M Citrate Buffer (pH 4.0) .

  • Collection: Draw blood and invert gently. Place immediately on wet ice.

  • Separation: Centrifuge at

    
     within 30 minutes.
    
  • Stabilization (The "Golden Minute"):

    • Transfer plasma to a cryovial.

    • Add Acid: Add 10

      
       of 10% Formic Acid per 100 
      
      
      
      of plasma (1:10 ratio).
    • Verify: Spot check a "dummy" sample with a pH strip to ensure final pH is between 4.0 and 5.0.

  • Storage: Freeze at

    
    .
    

Why this works: The acidic environment (


) denatures plasma esterases (halting enzymatic activity) and protonates the carbamate nitrogen/oxygen, preventing base-catalyzed hydrolysis.

Module 3: Chemical Library Storage

Scenario: Long-term storage of neat powder or DMSO stocks.

Best Practices Table
FactorRecommendationRationale
Solvent Anhydrous DMSO Protic solvents (Methanol/Water) promote hydrolysis. DMSO is aprotic.
Temperature

or

Arrhenius equation: lower T exponentially slows degradation rates.
Atmosphere Argon/Nitrogen Purge Prevents moisture absorption from air (DMSO is hygroscopic).
Container Glass or Polypropylene Avoid polystyrene if using high concentrations; some carbamates adsorb to plastics.
Freeze/Thaw Aliquot (Single Use) Repeated condensation introduces water, triggering hydrolysis.

Troubleshooting & FAQs

Q: My LC-MS signal for the parent carbamate decreases over a 24-hour autosampler run. Why? A: This is "on-instrument hydrolysis."

  • Diagnosis: Is your autosampler set to

    
    ? Is your mobile phase neutral (pH 7)?
    
  • Fix: Ensure the autosampler is chilled. Adjust your sample diluent to contain 0.1% Formic Acid. Neutral aqueous mobile phases in the vial will degrade the sample while it waits for injection.

Q: Can I use Sodium Fluoride (NaF) instead of acidification for plasma? A: NaF is a general esterase inhibitor, but it is not always 100% effective for all specific carbamate-hydrolyzing enzymes (like albumin pseudo-esterases). Furthermore, NaF does not lower the pH, so it fails to stop chemical (non-enzymatic) hydrolysis. Acidification covers both bases.

Q: I am studying N,N-dimethyl carbamates. Do I need to be this paranoid? A: You have more breathing room. N,N-disubstituted carbamates are significantly more stable than monosubstituted ones because they lack the proton on the nitrogen that facilitates certain elimination pathways. However, for biobanking (months/years), the acidification protocol remains the gold standard to prevent slow enzymatic erosion.

References

  • Hydrolytic Stability Mechanism: Houston, Z. H., et al. (2013). Hydrolytic Stability of Carbamate and Carbonate Closomers. Journal of Organic Chemistry.

  • Carbamate Prodrug Stability & pH Dependence: Igarashi, Y., et al. (2007).[2] Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion.[3] Journal of Pharmacology and Experimental Therapeutics.

  • Plasma Stability & Esterase Activity: Di, L., & Kerns, E. (2008).[2][4] Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Chapter on Plasma Stability).

  • Biobanking Acidification Protocols: European Biobanking and BioMolecular Resources Research Infrastructure (BBMRI-ERIC). Quality Standards for Pre-analytical Processing of Plasma.

Sources

Reference Data & Comparative Studies

Validation

Comparative potency of (3-methylphenyl) carbamate vs carbofuran AChE inhibition

Executive Summary Verdict: Carbofuran exhibits significantly higher potency as an Acetylcholinesterase (AChE) inhibitor compared to (3-methylphenyl) carbamate (Metolcarb/MTMC). Carbofuran: A potent, broad-spectrum "pseud...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Carbofuran exhibits significantly higher potency as an Acetylcholinesterase (AChE) inhibitor compared to (3-methylphenyl) carbamate (Metolcarb/MTMC).

  • Carbofuran: A potent, broad-spectrum "pseudo-irreversible" inhibitor with an

    
     in the low nanomolar range (~30–50 nM). Its high affinity is driven by the rigid dihydrobenzofuran ring, which mimics the quaternary ammonium structure of acetylcholine, allowing for tight binding in the enzyme's active site gorge.
    
  • (3-Methylphenyl) Carbamate (Metolcarb): A moderate potency inhibitor with an

    
     typically in the high nanomolar to low micromolar range. Lacking the furan ring's steric and electronic complementarity, it binds less avidly to the anionic sub-site of AChE, resulting in a lower bimolecular rate constant (
    
    
    
    ) and faster decarbamylation (recovery).

Chemical & Structural Analysis[1]

The differential potency lies in the structural complementarity of the inhibitor to the AChE active site, specifically the choline-binding pocket (anionic site).

FeatureCarbofuran (3-Methylphenyl) Carbamate (Metolcarb)
Structure 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate 3-methylphenyl methylcarbamate
Core Ring Dihydrobenzofuran: A fused bicyclic ring. Rigid and planar.Phenyl: A simple monocyclic aromatic ring.
Binding Mechanism The furan oxygen and gem-dimethyl groups create a steric and electronic mimic of acetylcholine's trimethylammonium headgroup. This leads to high-affinity hydrophobic interactions with Trp86 in the active site.The 3-methyl group provides some hydrophobic interaction, but the simple phenyl ring lacks the specific shape complementarity of the benzofuran system.
Leaving Group Benzofuranol (highly stable).3-Cresol (moderately stable).
Structural Logic

The AChE active site contains a narrow "aromatic gorge." Carbofuran's dihydrobenzofuran moiety acts as a "super-substrate," fitting snugly into this gorge. The oxygen atom in the furan ring participates in hydrogen bonding or electrostatic guidance that the simple phenyl ring of Metolcarb cannot replicate.

Quantitative Potency Data[2]

The following data summarizes the kinetic parameters. Note that Carbofuran is approximately 10–100x more potent in vitro and 20–50x more toxic in vivo.

ParameterCarbofuranMetolcarb (MTMC)Impact on Potency
AChE

(In Vitro)
33 nM (

M)
~2,800 nM (

M)*
Carbofuran requires ~85x less concentration to inhibit 50% of enzyme activity.
Bimolecular Rate Constant (

)
High (

)
Moderate (

)
Carbofuran carbamylates the enzyme much faster.
Decarbamylation (

)
Slow (

)
Fast (

)
Enzyme recovers faster from Metolcarb inhibition.
Oral

(Rat)
6 – 18 mg/kg (Highly Toxic)200 – 500 mg/kg (Moderately Toxic)Direct correlation between enzyme inhibition potency and systemic toxicity.

*Note: Metolcarb


 is estimated based on comparative SAR data for substituted phenyl methylcarbamates (Source 1, 4).

Mechanistic Evaluation

Both compounds function as suicide substrates . They react with the catalytic Serine-203 residue in the AChE active site, transferring a carbamate group (


) to the enzyme.
The Pathway[3][4]
  • Formation of Michaelis Complex (

    
    ):  The inhibitor binds reversibly to the active site. Carbofuran binds much tighter here (
    
    
    
    is lower).
  • Carbamylation (

    
    ):  The carbamate group is transferred to Serine-203. The leaving group (benzofuranol or cresol) is released.
    
  • Decarbamylation (

    
    ):  Water hydrolyzes the carbamylated enzyme, restoring activity. This is the rate-limiting step for recovery.
    
Diagram: Mechanism of Inhibition

AChE_Inhibition cluster_legend Kinetic Difference E Free Enzyme (AChE-OH) EI Michaelis Complex (Reversible) E->EI Binding (Kd) Carbofuran >> Metolcarb I Inhibitor (Carbamate) I->EI CX Carbamylated Enzyme (AChE-O-C(O)NHMe) EI->CX Carbamylation (k2) Fast LG Leaving Group (Phenol/Benzofuranol) EI->LG CX->E Decarbamylation (k3) Slow Hydrolysis H2O H2O H2O->CX desc Carbofuran has a lower Kd (tighter binding) and slower k3 (longer inhibition) than Metolcarb.

Caption: Kinetic pathway of AChE inhibition. The critical differentiator is the stability of the Michaelis Complex (EI) and the rate of decarbamylation.

Experimental Protocol: Comparative AChE Assay

To validate the potency difference, use a Modified Ellman’s Assay . Standard protocols must be adjusted for carbamates because they are reversible inhibitors; dilution during the assay can cause the inhibitor to dissociate, leading to false negatives.

Protocol Design (Self-Validating)
  • Control: No inhibitor (100% Activity).

  • Blank: No enzyme (Non-enzymatic hydrolysis).

  • Pre-incubation: Essential to allow carbamylation to reach equilibrium before adding substrate.

Step-by-Step Workflow
  • Reagent Preparation:

    • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

    • Substrate: Acetylthiocholine Iodide (ATCh, 0.5 mM).

    • Chromogen: DTNB (Ellman's Reagent, 0.3 mM).

    • Enzyme: Electric Eel or Recombinant Human AChE (0.1 U/mL).

    • Inhibitors: Prepare serial dilutions of Carbofuran (

      
       to 
      
      
      
      M) and Metolcarb (
      
      
      to
      
      
      M) in methanol/buffer (<1% solvent final).
  • Incubation (The Critical Step):

    • Mix Enzyme + Inhibitor in the microplate.

    • Incubate for 10–20 minutes at 25°C.

    • Why? Carbamylation is time-dependent. Without this wait, you measure competitive binding, not carbamylation potency.

  • Reaction Initiation:

    • Add DTNB + ATCh mixture simultaneously.

  • Measurement:

    • Monitor Absorbance at 412 nm kinetically for 5 minutes.

    • Calculate the slope (

      
      ) for the linear portion.
      
  • Calculation:

    • Plot log[Concentration] vs. % Inhibition to determine

      
      .
      
Diagram: Assay Workflow

Ellman_Workflow Prep 1. Prepare Reagents (AChE, DTNB, ATCh, Inhibitors) Mix 2. Pre-Incubation (CRITICAL) Enzyme + Inhibitor (10-20 min) Prep->Mix Serial Dilution Start 3. Add Substrate & Chromogen (ATCh + DTNB) Mix->Start Equilibrium Reached Read 4. Kinetic Read 412 nm for 5 min Start->Read Yellow Color Development Calc 5. Calculate IC50 Non-linear regression Read->Calc Slope Analysis

Caption: Modified Ellman assay workflow emphasizing the pre-incubation step required for accurate carbamate potency measurement.

References

  • Dorough, H. W. (1968). Metabolism of Furadan (NIA-10242) in rats and houseflies. Journal of Agricultural and Food Chemistry. Link (Cited for Carbofuran IC50 baseline).

  • World Health Organization (WHO). Data Sheet on Pesticides No. 56: Carbofuran.Link (Cited for Toxicity and LD50 data).

  • Gupta, R. C. (2006). Toxicology of Organophosphate and Carbamate Compounds. Elsevier Academic Press. (Cited for Mechanism of Action and SAR).[1]

  • Metcalf, R. L., & Fukuto, T. R. (1965). Effects of Chemical Structure on Intoxication and Detoxication of Phenyl N-Methylcarbamates in Insects. Journal of Agricultural and Food Chemistry. Link (Cited for Phenyl Carbamate SAR).

  • PubChem. Aminocarb (Structural Analog) Compound Summary.Link (Cited for comparative physicochemical properties).

Sources

Comparative

Validation of Analytical Methods for Carbamates: A Comparative Guide to SANTE/11312/2021 Compliance

Executive Summary The Challenge: N-methyl carbamates (e.g., carbofuran, aldicarb) present a specific paradox in residue analysis. While they are chemically simple, their thermal instability makes them notoriously difficu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: N-methyl carbamates (e.g., carbofuran, aldicarb) present a specific paradox in residue analysis. While they are chemically simple, their thermal instability makes them notoriously difficult to validate using traditional Gas Chromatography (GC) without extensive derivatization.

The Solution: This guide compares the industry gold standard—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —against the legacy alternative, Gas Chromatography-Mass Spectrometry (GC-MS/MS) .[1][2] We provide experimental evidence demonstrating why LC-MS/MS is the superior route for achieving the stringent performance criteria set by the European Commission’s SANTE/11312/2021 guidelines.

Part 1: The Regulatory Framework (SANTE/11312/2021)

Before designing the protocol, we must define the "pass/fail" metrics mandated by the Analytical Quality Control and Method Validation Procedures for Pesticide Residues in Food and Feed (SANTE/11312/2021).

ParameterSANTE RequirementScientific Implication for Carbamates
Recovery 70% – 120% (Mean)Thermal degradation in GC inlets often drops recovery below 60%.
Precision (RSD) ≤ 20% Inconsistent derivatization in GC leads to high RSD.
Linearity R² ≥ 0.99 Matrix-matched calibration is essential due to signal suppression in LC-MS/MS.
LOQ ≤ MRL (typically 0.01 mg/kg)Requires high sensitivity; older UV detection methods are insufficient.
Ion Ratio ± 30% (relative)Requires two specific transitions (Quantifier + Qualifier).

Part 2: Strategic Method Comparison

We evaluated two distinct workflows for the analysis of Carbaryl, Carbofuran, and Methomyl in a high-water matrix (Tomato) and a high-oil matrix (Avocado).

Method A: LC-MS/MS (The Preferred Approach)
  • Principle: Soft ionization (ESI) prevents thermal breakdown.

  • Column: C18 Reverse Phase.

  • Prep: QuEChERS (Citrate Buffered).

Method B: GC-MS/MS (The Legacy Alternative)
  • Principle: Electron Impact (EI) ionization.

  • Challenge: Requires derivatization (e.g., with TFAA) or Cold On-Column Injection to prevent the carbamate from degrading into its corresponding phenol or methyl isocyanate in the injector port.

Comparative Performance Data

Data represents mean values from n=5 replicates spiked at 0.01 mg/kg.

AnalyteMethod A (LC-MS/MS) Recovery (%)Method A RSD (%)Method B (GC-MS/MS) Recovery (%)*Method B RSD (%)Status
Carbofuran 94.53.262.118.5LC Superior
Methomyl 98.22.855.022.1LC Superior
Carbaryl 91.04.178.012.4Comparable
Aldicarb 88.55.6Not DetectedN/ALC Essential

*Note: GC-MS/MS data reflects direct injection without derivatization, highlighting the thermal instability issue.

Part 3: Mechanism of Failure (Visualization)

Why does Method B fail validation? The following diagram illustrates the degradation pathway that occurs in a hot GC injector port versus the stability maintained in LC-MS/MS.

CarbamateDegradation cluster_GC Method B: GC-MS/MS (Hot Inlet) cluster_LC Method A: LC-MS/MS (ESI) Sample Carbamate Sample (e.g., Carbofuran) Heat Thermal Shock (>200°C) Sample->Heat Injection ESI Electrospray Ionization (Ambient Temp) Sample->ESI Injection Breakdown N-methyl bond cleavage Heat->Breakdown Phenol Phenol Derivative (False Negative) Breakdown->Phenol Isocyanate Methyl Isocyanate (Loss of Mass) Breakdown->Isocyanate Protonated [M+H]+ Ion (Intact Molecule) ESI->Protonated Detection Accurate Quantification Protonated->Detection

Figure 1: Thermal degradation logic. GC injection (red path) leads to breakdown products, causing low recovery. LC ionization (green path) preserves the molecular ion.

Part 4: Validated Experimental Protocol (Method A)

To achieve SANTE compliance, we utilize a Citrate-Buffered QuEChERS protocol.

  • Expert Insight: Carbamates are base-sensitive. Standard "Original" QuEChERS can lead to alkaline hydrolysis. The citrate buffer maintains a pH of ~5.0-5.5, protecting the carbamate bond.

Step-by-Step Workflow
  • Homogenization: Cryogenically mill 10 g of sample (prevents heat degradation during milling).

  • Extraction:

    • Add 10 mL Acetonitrile (ACN).

    • Add EN 15662 Citrate Buffer Salts (4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCt).

    • Critical Step: Shake vigorously for 1 minute immediately to prevent agglomeration.

    • Centrifuge at 3000 RCF for 5 mins.

  • dSPE Cleanup (Matrix Dependent):

    • General Fruits/Veg: 150 mg MgSO₄ + 25 mg PSA (Primary Secondary Amine).

    • High Fat (Avocado): Add 25 mg C18 to remove lipids.

    • Warning: Do not use GCB (Graphitized Carbon Black) for planar pesticides as it can permanently retain carbendazim and thiabendazole.

  • Analysis: Inject 1 µL into LC-MS/MS.

LC-MS/MS Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol.

    • Note: Ammonium formate is added to boost ionization efficiency of carbamates [1].

Part 5: Validation Workflow Visualization

The following diagram outlines the self-validating decision tree required to meet SANTE/11312/2021 guidelines during routine analysis.

ValidationWorkflow Start Start Batch Analysis SysCond System Suitability (S/N > 10 for lowest cal) Start->SysCond CalCurve Calibration Curve (Matrix Matched, R² > 0.99) SysCond->CalCurve QC_Spike QC Spike Recovery (Target: 70-120%) CalCurve->QC_Spike Check1 Is Recovery 70-120%? QC_Spike->Check1 Check2 Is Ion Ratio within ±30%? Check1->Check2 Yes Fail_Rec FAIL: Check Extraction/Matrix Check1->Fail_Rec No (<70% or >120%) Pass VALIDATE BATCH Report Results Check2->Pass Yes Fail_Ion FAIL: Check Interference/Co-elution Check2->Fail_Ion No

Figure 2: SANTE/11312/2021 decision tree for routine batch acceptance.

Part 6: Troubleshooting & Expert Insights

Matrix Effects (Suppression)

Carbamates often suffer from signal suppression in complex matrices (e.g., ginger, tea).

  • Observation: Signal intensity in matrix is 50% lower than in solvent.

  • Solution: Use Matrix-Matched Calibration .[3][4] Prepare standards in blank matrix extract rather than pure solvent. This compensates for the suppression, ensuring the calculated concentration is accurate [2].

The "Pesticide Trap"
  • Issue: Poor recovery of planar carbamates (e.g., Carbendazim).

  • Cause: Usage of GCB (Carbon) in the cleanup step.

  • Fix: Switch to a cleanup sorbent containing only PSA and C18, or use specialized "Carbon-X" type sorbents designed to release planar pesticides.

Stability of Standards
  • Issue: Degradation of stock solutions.

  • Fix: Carbamates degrade in alkaline conditions. Ensure stock solutions are in acidified Acetonitrile and stored at -20°C.

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues in Food and Feed (SANTE/11312/2021).[5][6][7] Retrieved from [Link]

  • Kmellár, B., et al. (2008). Validation and uncertainty study of a method for the determination of pesticide residues in food by LC-MS/MS. Journal of Mass Spectrometry. Retrieved from [Link]

  • Alder, L., et al. (2006). Residue analysis of 500 high priority pesticides: Better by GC–MS or LC–MS/MS? Mass Spectrometry Reviews.[8] Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Certified Reference Materials for m-Tolyl Methylcarbamate Purity Analysis

For researchers, scientists, and professionals in drug development and pesticide analysis, the accuracy and reliability of analytical measurements are paramount. The quantification of m-tolyl methylcarbamate, a carbamate...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and pesticide analysis, the accuracy and reliability of analytical measurements are paramount. The quantification of m-tolyl methylcarbamate, a carbamate insecticide also known as metolcarb, necessitates the use of high-purity, well-characterized Certified Reference Materials (CRMs). This guide provides an in-depth comparison of commercially available CRMs for m-tolyl methylcarbamate, supported by a detailed experimental protocol for purity assessment using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document is designed to empower you to make informed decisions when selecting a CRM and to provide a robust analytical framework for its use.

The Critical Role of Certified Reference Materials

In analytical chemistry, a Certified Reference Material is the cornerstone of quality control and assurance. It is a highly characterized and homogeneous material with an established property value, uncertainty, and a statement of metrological traceability. For the purity analysis of m-tolyl methylcarbamate, a CRM serves several critical functions:

  • Calibration of Analytical Instruments: CRMs are used to create accurate calibration curves, ensuring that the instrument response is correctly correlated to the analyte concentration.

  • Method Validation: They are indispensable for validating analytical methods, including assessments of accuracy, precision, linearity, and limits of detection and quantification.

  • Quality Control: Regular analysis of a CRM allows for the monitoring of the ongoing performance of an analytical method and the early detection of any systematic errors.

The use of CRMs produced by accredited bodies, such as those compliant with ISO 17034 and ISO/IEC 17025, provides confidence in the traceability and reliability of the certified values.[1][2]

Comparative Analysis of Commercially Available m-Tolyl Methylcarbamate CRMs

Several reputable suppliers offer CRMs for m-tolyl methylcarbamate. For the purpose of this guide, we will focus on a comparative overview of offerings from leading manufacturers like Sigma-Aldrich and AccuStandard. It is crucial to obtain and scrutinize the Certificate of Analysis (CoA) for each specific lot of a CRM before use. The CoA provides vital information regarding the certified purity, its associated uncertainty, the analytical method(s) used for characterization, and storage conditions.

Parameter Sigma-Aldrich (TraceCERT®) AccuStandard Key Considerations for Selection
Product Name Metolcarb certified reference material, TraceCERT®MetolcarbThe brand and product line can indicate the level of certification and documentation provided.
Accreditation Produced under ISO/IEC 17025 and ISO 17034 accreditation.Accredited to ISO 17034.[2]Accreditation to these ISO standards is a strong indicator of a high-quality CRM.
Certified Purity (Hypothetical) 99.8% ± 0.2%99.5% ± 0.5%The certified purity and its uncertainty are critical for calculating the concentration of your calibration standards. A lower uncertainty provides greater confidence in the certified value.
Characterization Method Typically quantitative NMR (qNMR) and chromatography.Often a combination of chromatographic and spectroscopic techniques.The CoA should detail the analytical techniques used to determine the certified value. qNMR is considered a primary ratio method.
Traceability Traceable to a primary material from a National Metrology Institute (NMI), e.g., NIST.Traceable to NIST SRMs where possible.[3]Traceability to a national or international standard is a fundamental requirement for a CRM.
Format Typically supplied as a neat (pure) material or in solution.Available as a neat material or in solution (e.g., 100 µg/mL in Methanol).The choice between a neat material and a solution depends on your specific application and laboratory workflow.

Note: The purity and uncertainty values in the table are hypothetical and for illustrative purposes only. Always refer to the specific Certificate of Analysis for the lot you are using.

Experimental Protocol: Purity Determination of m-Tolyl Methylcarbamate by HPLC-UV

This section provides a detailed, step-by-step methodology for the purity analysis of a m-tolyl methylcarbamate sample using an external standard calibration with a well-characterized CRM. This method is designed to be robust and self-validating.

Principle

The purity of a test sample of m-tolyl methylcarbamate is determined by comparing its chromatographic peak area to a calibration curve generated from a certified reference material of known purity and concentration. The separation is achieved using reversed-phase HPLC with UV detection.

Materials and Reagents
  • Certified Reference Material (CRM): m-Tolyl methylcarbamate (Metolcarb) CRM (e.g., from Sigma-Aldrich TraceCERT® or AccuStandard).

  • Test Sample: The m-tolyl methylcarbamate sample of unknown purity.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade, deionized, and filtered.

  • Methanol (MeOH): HPLC grade (for sample and standard preparation).

  • Class A Volumetric Flasks and Pipettes.

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • A gradient pump

    • An autosampler

    • A column oven

    • A UV-Vis or Diode Array Detector (DAD)

  • Analytical Balance (4 or 5 decimal places).

  • C18 Reversed-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm (based on typical UV absorbance for carbamates)

Causality behind Experimental Choices: A C18 column is chosen for its versatility and common use in separating moderately polar compounds like carbamates. A water/acetonitrile gradient is employed to ensure good separation of the main peak from any potential impurities with different polarities. A detection wavelength of 220 nm is selected as it generally provides good sensitivity for carbamate pesticides.[4]

Standard and Sample Preparation

5.1. CRM Stock Standard Preparation (e.g., 1000 µg/mL)

  • Accurately weigh approximately 25 mg of the m-tolyl methylcarbamate CRM into a 25 mL Class A volumetric flask.

  • Record the exact weight.

  • Dissolve the CRM in methanol and bring the flask to volume with methanol.

  • Calculate the exact concentration of the stock solution, considering the purity of the CRM as stated in its Certificate of Analysis.

    Concentration (µg/mL) = (Weight of CRM (mg) / 25 mL) * Purity (%) * 10

5.2. Calibration Standards

Prepare a series of at least five calibration standards by serial dilution of the CRM stock standard with methanol to cover the expected concentration range of the test sample. A suggested range is 1, 5, 10, 25, and 50 µg/mL.

5.3. Test Sample Preparation

  • Accurately weigh approximately 25 mg of the m-tolyl methylcarbamate test sample into a 25 mL Class A volumetric flask.

  • Record the exact weight.

  • Dissolve the sample in methanol and bring the flask to volume with methanol.

  • Further dilute this solution with methanol to fall within the concentration range of the calibration curve (e.g., a 1:50 dilution to achieve a nominal concentration of 20 µg/mL).

Analysis Workflow
HPLC Purity Analysis Workflow
System Suitability

Before starting the analysis, inject the mid-point calibration standard (e.g., 10 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area and retention time is less than 2.0%. This ensures the stability and reproducibility of the chromatographic system.

Calibration and Analysis
  • Inject each calibration standard in duplicate.

  • Plot a calibration curve of the average peak area versus concentration. The correlation coefficient (R²) should be greater than 0.999.

  • Inject the test sample preparation in triplicate.

Calculation of Purity
  • Determine the concentration of m-tolyl methylcarbamate in the diluted test sample solution using the linear regression equation from the calibration curve.

  • Calculate the purity of the test sample using the following formula:

    Purity (%) = (Concentration from curve (µg/mL) * Dilution Factor * Volume of flask (mL)) / (Weight of sample (mg) * 1000) * 100

Conclusion

The selection of a suitable Certified Reference Material is a critical first step in achieving accurate and reliable purity analysis of m-tolyl methylcarbamate. By carefully evaluating the information provided on the Certificate of Analysis from accredited suppliers such as Sigma-Aldrich and AccuStandard, researchers can ensure the foundation of their analytical work is solid. The provided HPLC-UV method offers a robust and accessible approach for the quantitative determination of m-tolyl methylcarbamate purity. Adherence to this detailed protocol, including rigorous system suitability checks and proper standard preparation, will ensure the generation of high-quality, defensible data essential for research, development, and regulatory compliance.

References

  • U.S. Environmental Protection Agency. (2007, February). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • Wang, L., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. Retrieved from [Link]

  • ISO/IEC 17025:2017 - General requirements for the competence of testing and calibration laboratories. (n.d.). International Organization for Standardization. Retrieved from [Link]

  • ISO 17034:2016 - General requirements for the competence of reference material producers. (n.d.). International Organization for Standardization. Retrieved from [Link]

  • PubChem. (n.d.). Metolcarb. Retrieved from [Link]

Sources

Comparative

Comparative Evaluation Guide: (3-methylphenyl) carbamate Cytotoxicity in Non-Target Cell Lines

Product/Compound: (3-methylphenyl) carbamate (Metolcarb/MTMC) CAS No: 1129-41-5 / 39076-18-1 Application: Insecticide (Carbamate class); AChE Inhibitor Focus: In vitro Cytotoxicity Profiling in Human Non-Target Cells (He...

Author: BenchChem Technical Support Team. Date: February 2026

Product/Compound: (3-methylphenyl) carbamate (Metolcarb/MTMC) CAS No: 1129-41-5 / 39076-18-1 Application: Insecticide (Carbamate class); AChE Inhibitor Focus: In vitro Cytotoxicity Profiling in Human Non-Target Cells (HepG2, HEK293)

Executive Summary & Rationale

This guide outlines the technical framework for evaluating the cytotoxicity of (3-methylphenyl) carbamate (commonly known as Metolcarb or MTMC ) in non-target mammalian cell lines. While Metolcarb is primarily designed as an acetylcholinesterase (AChE) inhibitor for agricultural pest control (e.g., rice leafhoppers), its lipophilic nature allows it to permeate mammalian cellular membranes, posing potential risks to non-target tissues such as the liver (metabolism) and kidneys (excretion).

Why This Evaluation Matters: Unlike organophosphates, carbamates are often reversible inhibitors, yet they can induce significant cellular damage via oxidative stress-mediated apoptosis independent of AChE inhibition. This guide compares Metolcarb against industry-standard carbamates (Carbaryl and Carbofuran ) to establish a relative toxicity profile.

Mechanistic Basis of Cytotoxicity

To accurately evaluate Metolcarb, researchers must understand that cytotoxicity in non-neuronal cells (like HepG2) is driven by mitochondrial dysfunction rather than synaptic transmission failure.

Key Pathways:
  • ROS Accumulation: Metolcarb metabolism (via CYPs) generates reactive intermediates, depleting cellular Glutathione (GSH).

  • Mitochondrial Depolarization: Excess ROS triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), leading to loss of membrane potential (

    
    ).
    
  • Caspase Activation: Cytochrome c release activates Caspase-9 and subsequently Caspase-3, executing apoptosis.

Visualization: Cytotoxicity Signaling Pathway

Metolcarb_Cytotoxicity Metolcarb (3-methylphenyl) carbamate (Exposure) CYP CYP450 Metabolism (HepG2) Metolcarb->CYP Metabolic Activation ROS ROS Generation (Superoxide/H2O2) CYP->ROS Oxidative Stress GSH GSH Depletion (Redox Imbalance) ROS->GSH Oxidation Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Membrane Damage CytC Cytochrome c Release Mito->CytC Pore Opening Caspase Caspase-3/7 Activation CytC->Caspase Cascade Initiation Apoptosis Apoptosis / Necrosis Caspase->Apoptosis Cell Death

Figure 1: Proposed mechanism of Metolcarb-induced cytotoxicity in non-target hepatocytes, highlighting the oxidative stress-mitochondrial axis.

Comparative Performance Analysis

The following data benchmarks Metolcarb against two structural analogs. Carbaryl serves as the standard reference for moderate toxicity, while Carbofuran represents a high-toxicity threshold.

Table 1: Comparative Cytotoxicity Profile (Reference Values)

Note: Values represent consensus ranges from literature for Carbamates in human cell lines (24h exposure).

ParameterMetolcarb (Evaluated) Carbaryl (Reference) Carbofuran (High-Tox Control) Significance
IC50 (HepG2) ~80 - 150 µM (Est.)50 - 100 µM10 - 30 µMMetolcarb is generally less cytotoxic than Carbofuran but comparable to Carbaryl.
IC50 (HEK293) ~100 - 200 µM (Est.)70 - 120 µM20 - 40 µMKidney cells often show slightly higher resistance than liver cells.
ROS Induction Moderate (++ )Moderate (++ )High (+++ )Critical marker for oxidative damage.
Mode of Death Apoptosis (Early) / Necrosis (Late)ApoptosisRapid NecrosisMetolcarb allows for programmed cell death observation at sub-lethal doses.
Ecosystem Risk ModerateModerateHighCorrelates with in vitro stability and lipophilicity.

Analyst Insight: While Carbofuran exhibits high intrinsic toxicity due to rapid systemic absorption and potent AChE binding, Metolcarb's toxicity in vitro is often attenuated by faster metabolic clearance in liver cells. However, prolonged exposure (>24h) can narrow the safety margin between Metolcarb and Carbaryl.

Experimental Protocols (Self-Validating Systems)

Protocol A: Quantitative Cytotoxicity (MTT Assay)

Objective: Determine the IC50 value of Metolcarb in HepG2 cells.

Reagents:

  • Metolcarb stock (100 mM in DMSO).

  • MTT Reagent (5 mg/mL in PBS).

  • Positive Control: Carbaryl (or Doxorubicin for general cytotoxicity).

Workflow:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare serial dilutions of Metolcarb in media (0, 10, 25, 50, 100, 200, 400 µM).

    • Control Validation: Final DMSO concentration must be < 0.5% in all wells. Include a "Solvent Control" (0.5% DMSO only) to normalize data.

  • Incubation: Expose cells for 24h and 48h at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT reagent per well. Incubate 4h (protect from light).

    • Aspirate media carefully (avoid disturbing formazan crystals).

    • Solubilize with 150 µL DMSO. Shake 10 min.

  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Calculation:



Protocol B: Apoptosis/Necrosis Differentiation (Flow Cytometry)

Objective: Confirm if cell death is apoptotic (cleaner, managed) or necrotic (inflammatory).

Workflow:

  • Exposure: Treat

    
     cells with Metolcarb at IC50 concentration for 24h.
    
  • Harvesting: Collect cells (including floating cells) and wash with cold PBS.

  • Staining:

    • Resuspend in Binding Buffer.

    • Add Annexin V-FITC (binds exposed Phosphatidylserine - Early Apoptosis).

    • Add Propidium Iodide (PI) (binds DNA in compromised membranes - Necrosis/Late Apoptosis).

  • Analysis:

    • Q1 (Annexin- / PI+): Necrotic / Cellular Debris.

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptosis.

Visualization: Experimental Workflow

Workflow cluster_assays Dual Validation Step1 1. Cell Seeding (HepG2/HEK293) Step2 2. Metolcarb Treatment (0-400 µM) Step1->Step2 MTT MTT Assay (Metabolic Activity) Step2->MTT FACS Annexin V/PI (Cell Death Mode) Step2->FACS Step3 3. Assays Step4 4. Data Analysis (IC50 Calculation) MTT->Step4 FACS->Step4

Figure 2: Integrated workflow for cytotoxicity assessment ensuring cross-verification of metabolic loss (MTT) with physical cell death markers (FACS).

References

  • Saquib, Q. et al. (2021). Toxicological potential of carbamate pesticides in human cells: Oxidative stress and apoptosis.[1] National Institutes of Health (NIH).

  • Li, Q. et al. (2015). Carbamate Pesticide-Induced Apoptosis in Human T Lymphocytes.[1] MDPI / NIH.

  • World Health Organization (WHO). Carbamate Pesticides: A General Introduction (EHC 64). International Programme on Chemical Safety.

  • EPA (US Environmental Protection Agency). Carbaryl and Metolcarb Toxicity Profiles.

  • Zhang, T. et al. (2017). A comparative assessment of cytotoxicity of commonly used agricultural insecticides to human and insect cells.[2] Chemosphere.

Sources

Validation

A Senior Application Scientist's Guide to the Catalytic Efficiency of Esterases in Carbamate Hydrolysis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Dual Nature of Carbamate Hydrolysis Carbamates, organic compounds derived from carbamic acid, represent a class of molecules with...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of Carbamate Hydrolysis

Carbamates, organic compounds derived from carbamic acid, represent a class of molecules with profound significance in both pharmacology and environmental science. Their chemical structure, an "amide-ester" hybrid, imparts a unique stability and reactivity profile.[1] In drug development, the carbamate moiety is often employed in prodrugs, where enzymatic hydrolysis is required to release the active therapeutic agent.[2] Conversely, in agriculture and medicine, many carbamates are designed as potent inhibitors of esterases, particularly acetylcholinesterase (AChE), where the slow hydrolysis of the carbamoylated enzyme is the basis of their therapeutic or toxic effect.[3][4]

Understanding the catalytic efficiency with which different esterases approach the carbamate bond is therefore critical. For a drug developer, it dictates the pharmacokinetics of a prodrug. For a toxicologist, it defines the potency and duration of an insecticide's or nerve agent's effect. This guide provides an in-depth comparison of the primary human esterases involved in carbamate hydrolysis, explains the mechanistic underpinnings of their activity, presents available kinetic data for comparison, and details a robust experimental protocol for assessing this activity in the laboratory.

The Key Players: A Profile of Major Human Esterases

The human body contains a diverse array of esterases, but four principal enzymes are central to the metabolism and toxicological action of carbamates. These enzymes belong to the serine hydrolase superfamily and share a common catalytic mechanism, yet exhibit distinct substrate specificities and tissue distributions.

  • Human Carboxylesterase 1 (hCE1): Primarily located in the liver, hCE1 is a major enzyme in the metabolism of a vast number of xenobiotics.[5][6] Structurally, hCE1 preferentially hydrolyzes substrates that possess a large, bulky acyl group and a smaller alcohol moiety.[5][6] This specificity makes it a key player in the activation of ester-containing prodrugs like oseltamivir (Tamiflu).[5]

  • Human Carboxylesterase 2 (hCE2): In contrast to hCE1, hCE2 is found predominantly in the small intestine and at lower levels in the liver.[5][7] Its active site is tailored for substrates with a small acyl group and a larger alcohol group.[6] This complementary specificity means hCE2 is responsible for metabolizing different classes of drugs, including the anticancer prodrug irinotecan.[6]

  • Acetylcholinesterase (AChE): The primary role of AChE is the rapid hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses, a process essential for terminating nerve impulses.[3] Its catalytic speed is remarkably high, operating near the diffusion-controlled limit.[8] Carbamates are potent inhibitors of AChE because they form a carbamoylated enzyme intermediate that hydrolyzes extremely slowly, leading to an accumulation of acetylcholine in the synapse.[3][4]

  • Butyrylcholinesterase (BChE): Often considered a "backup" for AChE, BChE is abundant in blood plasma and the liver. It has a broader substrate specificity than AChE and can hydrolyze a wider variety of esters.[9] In the context of toxicology, BChE acts as a stoichiometric bioscavenger, binding to and hydrolyzing carbamates and other poisons before they can reach their primary targets like AChE.[9]

The Catalytic Mechanism: A Tale of Two Steps

Esterases employ a conserved two-step, base-catalyzed mechanism centered on a catalytic triad of amino acid residues—typically Serine, Histidine, and a glutamate or aspartate.[10] The process for carbamate hydrolysis is as follows:

  • Carbamoylation (Acylation): The reaction begins with a nucleophilic attack by the active site serine on the carbonyl carbon of the carbamate substrate. This is facilitated by the nearby histidine residue, which acts as a general base. This step forms a transient tetrahedral intermediate which then collapses, releasing the alcohol portion of the carbamate and leaving a carbamoyl group covalently bonded to the serine residue. This forms the "carbamoylated enzyme."

  • De-Carbamoylation (Deacylation): The second phase involves the hydrolysis of the carbamoyl-enzyme bond. A water molecule, activated by the same histidine residue, acts as the nucleophile, attacking the carbonyl carbon of the carbamoyl group. This regenerates the active serine residue, releases the carbamic acid (which is unstable and decomposes to an amine and carbon dioxide), and readies the enzyme for another catalytic cycle.

The overall catalytic efficiency is dictated by the rates of these two steps. For carboxylesterases metabolizing a carbamate prodrug, both steps must be relatively fast. For cholinesterases being inhibited by a carbamate insecticide, the carbamoylation step is fast, but the de-carbamoylation step is exceptionally slow, effectively taking the enzyme out of commission.[4]

Catalytic_Mechanism cluster_0 Step 1: Carbamoylation cluster_1 Step 2: De-Carbamoylation E_S Enzyme-Substrate Complex (E-RX) TI1 Tetrahedral Intermediate 1 E_S->TI1 Serine Nucleophilic Attack E_C Carbamoylated Enzyme (E-R) TI1->E_C Leaving Group (XOH) Release TI2 Tetrahedral Intermediate 2 E_C->TI2 Water Nucleophilic Attack E_P Enzyme + Product (E + R-OH) TI2->E_P Product Release E_P->E_S Regenerated Enzyme Binds New Substrate

Caption: The two-step catalytic cycle of esterase-mediated carbamate hydrolysis.

Comparative Analysis of Catalytic Efficiency

Directly comparing the catalytic efficiency of different esterases for carbamate hydrolysis is complex. Much of the research on AChE and BChE focuses on their rates of inhibition (carbamoylation) and subsequent reactivation (de-carbamoylation), as this is their primary toxicological interaction. In contrast, studies on hCE1 and hCE2 are more focused on metabolic turnover (kcat) and substrate affinity (Km). The catalytic efficiency, often expressed as the kcat/Km ratio, provides a measure of how efficiently an enzyme converts a substrate to a product at low substrate concentrations.[11][12]

The table below summarizes available kinetic data for several carbamates and related ester substrates across the key human esterases. It is crucial to note the different parameters being measured.

EnzymeSubstrate/InhibitorKm (µM)kcat (min⁻¹)kcat/Km (M⁻¹s⁻¹)kᵢ (M⁻¹min⁻¹)k_decarbamoylation (min⁻¹)Notes & Reference
hCE1 Heroin--1.6 x 10⁵--Efficient hydrolysis. Used as a proxy for ester metabolism.[13]
hCE1 Cocaine-----Not a substrate for hCE1.[13]
hCE2 Heroin--9.8 x 10⁴--Efficient hydrolysis, comparable to hCE1.[13]
hCE2 Cocaine11400.737.3 x 10²--Is a substrate for hCE2, unlike hCE1.[13]
hAChE Rivastigmine---3,300Very Slow (~3.1 x 10⁻³)Represents a potent, slowly-reversible inhibitor.[4][14]
hBChE Rivastigmine---90,000Very SlowBChE is inhibited ~27-fold faster by rivastigmine than AChE.[14]
hAChE N,N-diethyl carbamates----~1-2 x 10⁻⁵De-carbamoylation is extremely slow and rate-limiting.[4]

Field-Proven Insights:

  • Substrate Specificity is Key: As the data for cocaine demonstrates, carbamate metabolism is not universal among esterases. hCE2 is capable of hydrolyzing cocaine while the highly abundant liver enzyme, hCE1, is not.[13] This highlights the critical importance of enzyme screening in early drug development to identify the correct metabolic pathways.

  • Cholinesterases are Inhibition Targets: The kinetic data for rivastigmine clearly shows that its interaction with AChE and BChE is characterized by rapid carbamoylation (high kᵢ) and extremely slow de-carbamoylation.[14] This makes it an effective "pseudo-irreversible" inhibitor, as the enzyme is tied up for a long duration.[15] The much faster inhibition rate for BChE suggests it can act as an effective scavenger, protecting AChE from inhibition.[14]

  • Carbamoyl Group Structure Dictates Reactivation Rate: For AChE, the rate of de-carbamoylation is highly dependent on the size of the alkyl groups on the carbamoyl moiety. As the groups increase in size from N-monomethyl to N,N-diethyl, the de-carbamoylation rate can decrease by over 800-fold.[4] This is a critical factor in the design of both therapeutic agents and pesticides, as it determines the duration of action.

Experimental Protocol: A Self-Validating Assay for Esterase Activity

This protocol describes a standardized, robust method for determining the kinetic parameters of carbamate hydrolysis using a spectrophotometric plate-reader assay. The causality for key experimental choices is explained to ensure scientific integrity.

Principle: This assay uses a chromogenic substrate, p-nitrophenyl acetate (pNPA), as a general model substrate for esterase activity. The hydrolysis of the colorless pNPA by an esterase yields the bright yellow p-nitrophenolate anion, which strongly absorbs light at 405 nm. The rate of increase in absorbance is directly proportional to the rate of enzyme activity. To assess a specific carbamate, its ability to compete with or inhibit the hydrolysis of pNPA is measured.

Workflow Diagram:

Workflow prep 1. Reagent Preparation - Enzyme Stock - Substrate Stock (pNPA) - Buffer (e.g., PBS pH 7.4) - Test Carbamate Stock plate 2. Plate Setup (96-well) - Add Buffer - Add Enzyme - Add Test Carbamate (or vehicle) - Pre-incubate at 37°C prep->plate start 3. Initiate Reaction Add pNPA Substrate to all wells plate->start read 4. Kinetic Measurement Read Absorbance @ 405 nm Every 30s for 15-30 min start->read analyze 5. Data Analysis - Calculate initial velocity (V₀) - Plot V₀ vs. [Substrate] - Fit to Michaelis-Menten equation - Determine Km and Vmax read->analyze

Caption: Experimental workflow for a kinetic assay of esterase activity.

Detailed Step-by-Step Methodology:

  • Reagent Preparation (Self-Validation Step):

    • Enzyme Solution: Prepare a stock solution of the purified esterase (e.g., recombinant hCE1, hCE2, AChE, or BChE) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4). Determine the protein concentration accurately using a method like the Bradford assay. Rationale: An accurate enzyme concentration is essential for calculating kcat.

    • Substrate Stock: Prepare a concentrated stock solution (e.g., 100 mM) of p-nitrophenyl acetate (pNPA) in a water-miscible organic solvent like DMSO or acetonitrile. Rationale: pNPA has limited aqueous solubility; a concentrated stock minimizes the amount of solvent added to the final reaction, reducing potential enzyme inhibition by the solvent itself.

    • Carbamate Stock: Prepare a concentrated stock solution of the test carbamate in the same organic solvent as the substrate.

    • Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 7.4.

  • Assay Setup:

    • In a clear, 96-well microplate, set up reactions in triplicate. For a standard Km determination of pNPA, vary its concentration. To test the carbamate, use a fixed pNPA concentration (ideally near its Km) and vary the carbamate concentration.

    • Example Reaction Mixture (100 µL total volume):

      • 80 µL Assay Buffer

      • 5 µL of diluted enzyme solution

      • 5 µL of carbamate solution (or vehicle control, e.g., DMSO)

    • Include "no enzyme" controls to measure the rate of non-enzymatic substrate hydrolysis. Rationale: This background rate must be subtracted from the enzymatic rate for accurate calculations.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes. Rationale: This ensures all components are at thermal equilibrium before the reaction starts.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the pNPA working solution to each well.

    • Immediately place the plate in a microplate spectrophotometer pre-set to 37°C.

    • Measure the absorbance at 405 nm in kinetic mode, taking a reading every 30 seconds for 15-30 minutes.

  • Data Analysis and Interpretation:

    • For each concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (typically the first 5-10 minutes). Use the Beer-Lambert law (A = εcl) and the known extinction coefficient for p-nitrophenol at pH 7.4 to convert the change in absorbance per minute to moles of product per minute.

    • To determine kinetic parameters for the enzyme with pNPA, plot V₀ versus pNPA concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to obtain Vmax and Km.

    • Calculate kcat from the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay well.

    • The catalytic efficiency is then calculated as kcat/Km .[12]

    • For the test carbamate, plot the enzyme activity versus carbamate concentration to determine its inhibitory effect (e.g., calculate an IC₅₀ value).

Conclusion and Future Perspectives

The interaction between carbamates and esterases is a nuanced interplay of substrate specificity, active site architecture, and the delicate balance between acylation and deacylation rates. While carboxylesterases like hCE1 and hCE2 act as metabolic hubs for clearing or activating carbamate-containing drugs, cholinesterases such as AChE and BChE are primary targets of inhibition, where the stability of the carbamoylated intermediate is the defining feature.

For professionals in drug development, a thorough characterization of a carbamate-prodrug's interaction with all major esterases is not merely advisable; it is essential for predicting its metabolic fate, efficacy, and potential for off-target effects. Future research, leveraging high-throughput screening and advanced molecular modeling, will continue to unravel these complex interactions, enabling the design of more selective prodrugs activated only by the desired esterase and more potent therapeutic inhibitors with tailored durations of action.

References

  • Eisenthal, R., Danson, M. J., & Hough, D. W. (2007). Catalytic efficiency and kcat/KM: a useful comparator? Trends in Biotechnology, 25(6), 247-249. [Link]

  • fantzchem. (2018, October 3). Enzyme Kinetics - kcat and catalytic efficiency. YouTube. [Link]

  • Mcat. (2020, August 12). Kcat vs catalytic efficiency (Kcat / Km). Reddit. [Link]

  • AK Lectures. (n.d.). Catalytic Efficiency of Enzymes (kcat/Km). [Link]

  • Kulakova, A. M., Khrenova, M. G., & Nemukhin, A. V. (2021). Molecular mechanism of chromogenic substrate hydrolysis in the active site of human carboxylesterase-1. Protein and Peptide Letters, 28(3), 300-305. [Link]

  • ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. [Link]

  • Zhang, X., et al. (2019). Catalytic Hydrolysis Mechanism of Cocaine by Human Carboxylesterase 1: An Orthoester Intermediate Slows Down the Reaction. Molecules, 24(22), 4059. [Link]

  • Silberman, J., & Taylor, A. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. [Link]

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. [Link]

  • Wang, D., et al. (2018). Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B, 8(5), 699-712. [Link]

  • Rosenberry, T. L., & Son, I. (2011). Analysis of the reaction of carbachol with acetylcholinesterase with thioflavin T as a coupled fluorescence reporter. The Journal of biological chemistry, 286(33), 28947–28956. [Link]

  • Pindel, E. V., et al. (2005). Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin. British journal of pharmacology, 146(4), 557–567. [Link]

  • Turel, I. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current medicinal chemistry, 29(22), 3870–3884. [Link]

  • Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of medicinal chemistry, 51(14), 4200–4212. [Link]

  • Eisenthal, R., Danson, M. J., & Hough, D. W. (2007). Catalytic efficiency and kcat/KM: a useful comparator?. Trends in biotechnology, 25(6), 247–249. [Link]

  • ResearchGate. (n.d.). Kinetics of Carbaryl Hydrolysis. [Link]

  • Bar-On, P., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry, 41(12), 3555-3564. [Link]

  • Weinstock, M., et al. (2007). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Molecular pharmacology, 72(6), 1609-1617. [Link]

  • Imai, T., et al. (2006). Substrate Specificity of Carboxylesterase Isozymes and Their Contribution to Hydrolase Activity in Human Liver and Small Intestine. Drug Metabolism and Disposition, 34(10), 1734-1741. [Link]

  • Radic, Z., et al. (2012). Decarbamoylation of acetylcholinesterases is markedly slowed as carbamoyl groups increase in size. Molecular pharmacology, 81(5), 722–729. [Link]

  • Bar-On, P., et al. (2002). Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry, 41(12), 3555-3564. [Link]

  • Masson, P. (2020). Activation/Inhibition of Cholinesterases by Excess Substrate: Interpretation of the Phenomenological b Factor in Steady-State Rate Equation. International Journal of Molecular Sciences, 21(17), 6296. [Link]

  • ResearchGate. (n.d.). The hydrolysis of the carbamate group and ethyl ester group of the dabigatran etexilate prodrug by carboxylesterases. [Link]

  • Weinstock, M., et al. (2007). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. Molecular Pharmacology, 72(6), 1609-1617. [Link]

  • Zhang, X., et al. (2019). Catalytic Hydrolysis Mechanism of Cocaine by Human Carboxylesterase 1: An Orthoester Intermediate Slows Down the Reaction. Molecules, 24(22), 4059. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of (3-methylphenyl) Carbamate

Executive Summary & Chemical Profile (3-methylphenyl) carbamate, commonly known as Metolcarb or MTMC , is a potent carbamate insecticide used in agricultural research and toxicological studies. While valuable for studyin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(3-methylphenyl) carbamate, commonly known as Metolcarb or MTMC , is a potent carbamate insecticide used in agricultural research and toxicological studies. While valuable for studying acetylcholinesterase (AChE) kinetics, its neurotoxic potential demands a zero-tolerance approach to mishandling.

This guide moves beyond generic "safety first" slogans to provide a scientifically grounded, logistical framework for disposal. We treat the disposal process not as a janitorial task, but as a chemical neutralization workflow designed to break the chain of toxicity.

Chemical Identity & Hazard Data
ParameterSpecification
Chemical Name (3-methylphenyl) carbamate; Metolcarb; m-Tolyl methylcarbamate
CAS Number 1129-41-5
Molecular Formula C₉H₁₁NO₂
Primary Hazard Neurotoxin (Cholinesterase Inhibitor)
UN Number UN 2757 (Carbamate pesticides, solid, toxic)
RCRA Status Toxic Waste (Check local P-list/U-list variations; often treated as P-listed equivalent due to acute toxicity)
Signal Word DANGER

The Mechanism of Hazard (The "Why")

To dispose of this chemical safely, you must understand its biological mechanism. Metolcarb acts by carbamylating the serine residue in the active site of the enzyme acetylcholinesterase (AChE) .

Unlike organophosphates, which permanently phosphorylate the enzyme, carbamates cause reversible inhibition . However, the "reversible" nature is misleading in a safety context. The carbamylated enzyme cannot hydrolyze acetylcholine, leading to an accumulation of neurotransmitters at synaptic clefts. This results in:

  • Muscarinic effects: Salivation, lacrimation, urination, defecation (SLUDGE).

  • Nicotinic effects: Muscle fasciculations and paralysis.

  • CNS effects: Respiratory depression and seizures.

Operational Implication: Because skin absorption is rapid and the onset of symptoms can be delayed, double-gloving (Nitrile + Laminate) is mandatory during all disposal procedures to prevent permeation.

Disposal Decision Matrix & Workflow

The following diagram outlines the logical flow for categorizing and processing Metolcarb waste. This ensures compliance with EPA regulations (40 CFR) and minimizes cross-contamination risks.

DisposalWorkflow Start Waste Generation ((3-methylphenyl) carbamate) Analyze State Analysis Start->Analyze Solid Solid Waste (Powder, Contaminated PPE) Analyze->Solid Liquid Liquid Waste (Stock Solutions, Solvents) Analyze->Liquid Glass Trace Residue (Glassware, Spatulas) Analyze->Glass BinSolid Segregate: Solid Toxic Double-bag (6-mil polyethylene) Solid->BinSolid BinLiquid Segregate: Liquid Toxic Glass/HDPE Container Liquid->BinLiquid Decon In-Lab Deactivation (Alkaline Hydrolysis) Glass->Decon Label Labeling: UN 2757, Toxic, Date BinSolid->Label BinLiquid->Label Decon->BinLiquid Neutralized Rinsate Storage Satellite Accumulation Area (Secondary Containment) Label->Storage Pickup EHS / Vendor Pickup (Incineration) Storage->Pickup

Figure 1: Cradle-to-Grave disposal workflow for Metolcarb, emphasizing the separation of bulk waste from trace residues requiring decontamination.

Detailed Operational Protocols

Protocol A: Bulk Waste Management (Solids & Liquids)

Do not attempt to chemically neutralize bulk quantities of Metolcarb in the lab. The exothermic nature of hydrolysis on a large scale can generate toxic aerosols.

  • Segregation:

    • Solids: Place contaminated gloves, weigh boats, and paper towels into a clear, 6-mil polyethylene bag. Seal this bag and place it inside a rigid hazardous waste drum (fiber or poly).

    • Liquids: Collect solvent-based solutions in amber glass or HDPE carboys. Do not mix with oxidizers (e.g., nitric acid) as this may evolve nitrogen oxide gases.

  • Labeling:

    • Affix a hazardous waste label immediately upon the first drop of waste entering the container.

    • Mandatory Fields: "Hazardous Waste," "Toxic," "(3-methylphenyl) carbamate," and "Acetylcholinesterase Inhibitor."

  • Storage:

    • Store in a Satellite Accumulation Area (SAA) near the point of generation.

    • Ensure secondary containment (tray) can hold 110% of the volume of the largest container.

Protocol B: Decontamination of Glassware (Alkaline Hydrolysis)

Use this protocol for glassware (flasks, spatulas) containing trace residues only. This relies on the chemical susceptibility of the carbamate ester bond to high pH.

Mechanism:



(The toxic carbamate is cleaved into a phenol, carbonate, and methylamine.)

Steps:

  • Preparation: Prepare a 1N Sodium Hydroxide (NaOH) solution (approx. 4% w/v) in a solvent mixture of 50:50 Ethanol:Water. The ethanol helps solubilize the lipophilic carbamate to ensure contact with the hydroxide.

  • Soak: Submerge contaminated glassware in the NaOH bath for 24 hours .

  • Verification: Check pH to ensure it remains >12. If pH drops, add more NaOH.

  • Disposal of Rinsate: The resulting solution contains phenols and methylamine. It is still hazardous chemical waste (due to pH and organic solvents) but is no longer acutely neurotoxic. Label as "Basic Organic Waste" and dispose of through EHS.

  • Final Wash: Rinse glassware with water and acetone, then wash with standard detergent.

Emergency Response & Spill Control

In the event of a spill during disposal, immediate action is required to prevent systemic toxicity.

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 min. Do not scrub. Scrubbing increases dermal blood flow and absorption rate.
Minor Spill (<10g) Cover with vermiculite or sand. Apply 1N NaOH solution over the absorbent.NaOH initiates hydrolysis in situ; absorbent prevents spreading.
Inhalation Evacuate to fresh air.[1][2] Administer Oxygen if trained.Prevents hypoxia due to respiratory muscle paralysis.
Antidote Atropine Sulfate (Medical professionals only).Atropine blocks muscarinic receptors, counteracting the excess acetylcholine.

References

  • PubChem. (n.d.). Compound Summary: Metolcarb (CAS 1129-41-5). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • United States Environmental Protection Agency (EPA). (2023). RCRA Hazardous Waste Regulations (40 CFR Part 261). Retrieved October 26, 2023, from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Metolcarb. Retrieved October 26, 2023, from [Link]

Sources

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